Technical Documentation Center

3,5-Diacetoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Diacetoxybenzamide
  • CAS: 61227-18-7

Core Science & Biosynthesis

Foundational

3,5-Diacetoxybenzamide: Chemical Structure, Physical Properties, and Synthetic Applications in Organogelator Development

Executive Summary In the landscape of advanced materials and pharmaceutical intermediates, 3,5-Diacetoxybenzamide (CAS: 61227-18-7) serves as a highly versatile building block. Historically, the synthesis of 3,5-dialkoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials and pharmaceutical intermediates, 3,5-Diacetoxybenzamide (CAS: 61227-18-7) serves as a highly versatile building block. Historically, the synthesis of 3,5-dialkoxybenzyl amine derivatives—key components in thermoreversible organogelators—relied on hazardous reagents such as lithium aluminum hydride (LAH) and sodium azide.

As an application scientist focused on scalable and green chemistry, I advocate for the strategic use of 3,5-diacetoxybenzamide. By utilizing this compound as a precursor, researchers can employ a catalytic reduction pathway that entirely bypasses these hazardous reagents. This whitepaper details the chemical properties, mechanistic utility, and self-validating experimental protocols for utilizing 3,5-diacetoxybenzamide in modern synthetic workflows.

Chemical Structure & Physical Properties

3,5-Diacetoxybenzamide features a central benzene ring substituted with two electron-withdrawing acetoxy (ester) groups at the meta positions (3 and 5) and a primary carboxamide group. The acetoxy groups serve a dual purpose: they protect the sensitive phenolic hydroxyls from oxidation and modulate the electronic density of the ring, preventing unwanted electrophilic aromatic substitution during downstream reactions.

Quantitative Data Summary

Below is the consolidated physical and chemical data for 3,5-Diacetoxybenzamide, verified against 1 [1].

PropertyValue
Chemical Name 3,5-Diacetoxybenzamide
CAS Number 61227-18-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Physical State Solid (Crystalline)
Synonyms Benzamide, 3,5-bis(acetyloxy)-
Hydrogen Bond Donors 2 (from primary amide -NH₂)
Hydrogen Bond Acceptors 5 (from ester and amide oxygens)

Mechanistic Role: The Green Pathway to Organogelators

The primary application of 3,5-diacetoxybenzamide is its dehydration to 5-cyano-1,3-phenylene diacetate . This nitrile intermediate is crucial; it can be catalytically reduced to an amine, offering a much safer, "greener" synthetic route compared to traditional azide-based alkylations [2].

SyntheticWorkflow A 3,5-Dihydroxybenzamide B Acetylation (Ac2O / Pyridine) A->B C 3,5-Diacetoxybenzamide CAS: 61227-18-7 B->C Protection D Dehydration (TCT / DMF) C->D E 5-Cyano-1,3-phenylene diacetate D->E -H2O F Organogelators (Green Pathway) E->F Alkylation

Synthetic workflow from 3,5-dihydroxybenzamide to advanced organogelators.

Experimental Protocols & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a visual or analytical checkpoint.

Protocol 1: Dehydration of 3,5-Diacetoxybenzamide

This protocol utilizes 2,4,6-trichloro-1,3,5-triazine (TCT, Cyanuric Chloride) in N,N-dimethylformamide (DMF) as a mild dehydrating agent, avoiding harsh reagents like P₂O₅ that could cleave the acetoxy groups [2].

Reagents Required:

  • 3,5-Diacetoxybenzamide: 8.50 g (35.7 mmol)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT): 4.40 g (23.8 mmol)

  • Dry N,N-dimethylformamide (DMF): 40 mL total

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Preparation of the Amide Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 8.50 g of 3,5-diacetoxybenzamide in 25 mL of strictly dry DMF.

    • Causality: Moisture must be excluded. Water will aggressively hydrolyze the active Vilsmeier-type complex formed in Step 2, quenching the reaction before dehydration can occur.

  • Inert Atmosphere: Purge the flask and place the reaction under a continuous nitrogen (N₂) atmosphere.

  • Generation of the Dehydrating Complex: In a separate vial, dissolve 4.40 g of TCT in 15 mL of dry DMF. Stir for approximately 10 minutes.

    • Self-Validating Checkpoint: The solution must turn a distinct yellow. This color change visually confirms the formation of the active electrophilic Vilsmeier-type intermediate. If the solution remains colorless, the TCT is degraded or the DMF is wet; halt the protocol here to save your starting material.

  • Addition: Add the yellow TCT/DMF solution dropwise to the amide suspension over a period of 15 minutes at room temperature.

  • Reaction Monitoring: Stir the mixture for 30–60 minutes. Monitor the disappearance of the amide via TLC (Thin Layer Chromatography).

  • Quenching and Isolation: Once complete, pour the reaction mixture into a cold, saturated sodium bicarbonate solution.

    • Causality: TCT generates cyanuric acid and HCl as byproducts. The bicarbonate quench neutralizes the HCl immediately, preventing the acid-catalyzed hydrolysis of the delicate acetoxy ester groups on the aromatic ring.

  • Filtration: Isolate the crude solid nitrile (5-cyano-1,3-phenylene diacetate) via vacuum filtration. Recrystallize from acetone/water (9:1) to yield X-ray quality crystals.

MechanisticPathway TCT Cyanuric Chloride (TCT) Complex Active Vilsmeier Complex (Yellow Solution) TCT->Complex DMF N,N-Dimethylformamide DMF->Complex Activated O-Formylated Amide Intermediate Complex->Activated Electrophilic Attack Amide 3,5-Diacetoxybenzamide Amide->Activated Nucleophilic Amide Product 5-Cyano-1,3-phenylene diacetate Activated->Product Elimination (-H2O) Byproduct Cyanuric Acid + HCl Activated->Byproduct Leaving Group

Mechanistic pathway of TCT-mediated amide dehydration in DMF.

Analytical Validation

To ensure rigorous scientific integrity, the conversion of 3,5-diacetoxybenzamide to its nitrile counterpart must be analytically validated:

  • FT-IR Spectroscopy: Look for the disappearance of the primary amide N-H stretching bands (typically around 3300-3100 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹). A new, sharp peak around 2230 cm⁻¹ will emerge, confirming the presence of the C≡N (nitrile) group.

  • ¹³C NMR: The carbonyl carbon of the amide (usually around 165-170 ppm) will vanish, replaced by a characteristic nitrile carbon signal near 115-120 ppm. The preservation of the ester carbonyl signals (~169 ppm) validates that the bicarbonate quench successfully prevented ester hydrolysis.

Conclusion

3,5-Diacetoxybenzamide is far more than a simple protected intermediate; it is a strategic gateway molecule that enables safer, scalable, and highly efficient synthetic routes in materials science. By leveraging mild dehydrating systems like TCT/DMF, researchers can maintain the integrity of the acetoxy groups while quantitatively converting the amide to a nitrile, setting the stage for advanced organogelator development.

References

  • 3,5-DIACETOXYBENZAMIDE | 61227-18-7 , ChemicalBook. 1

  • 5-Cyano-1,3-phenylene diacetate , SciSpace / IUCr Journals. 2

  • 3,5-DIACETOXYBENZONITRILE — Chemical Substance Information , NextSDS. 3

Sources

Exploratory

Unlocking the 3,5-Diacetoxybenzamide Scaffold: A Technical Guide to Receptor Binding Affinity and Prodrug Kinetics

Executive Summary The rational design of small-molecule therapeutics often requires balancing target affinity with cellular permeability. 3,5-Diacetoxybenzamide (CAS 61227-18-7) 1 represents a highly versatile prodrug sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics often requires balancing target affinity with cellular permeability. 3,5-Diacetoxybenzamide (CAS 61227-18-7) 1 represents a highly versatile prodrug scaffold in modern medicinal chemistry. By masking the polar hydroxyl groups of its active counterpart—3,5-dihydroxybenzamide—with lipophilic acetoxy esters, researchers can achieve superior membrane permeation. Once intracellular, endogenous esterases cleave the acetoxy groups, liberating the active dihydroxy pharmacophore to engage in critical hydrogen-bonding networks with target receptors.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity of 3,5-diacetoxybenzamide and its active metabolites. We will explore its mechanistic interactions with key therapeutic targets, such as the Na+/H+ exchanger 1 (NHE-1) 2 and β -secretase 1 (BACE1) 3, and detail the Surface Plasmon Resonance (SPR) workflows required to quantify these interactions accurately.

Mechanistic Rationale: The Prodrug Advantage

The structural logic behind utilizing 3,5-diacetoxybenzamide lies in the spatial arrangement of its substituents. The meta-substituted oxygen atoms are perfectly positioned to act as a bidentate hydrogen-bond donor/acceptor system.

When targeting NHE-1 (implicated in cardiac hypertrophy), the active 3,5-dihydroxybenzamide core forms robust hydrogen bonds with specific acidic residues (Asp267 and Glu346) within the receptor's binding pocket, achieving highly favorable binding energies (e.g., CDOCKER energies of up to -34.71 kcal/mol) 2. Similarly, in Alzheimer's disease models targeting BACE1 , the dihydroxybenzamide moiety interacts directly with the catalytic aspartate dyads (Asp32 and Asp228) 3.

However, the highly polar nature of the dihydroxy form limits cellular entry. The diacetoxy prodrug circumvents this by increasing the partition coefficient (LogP), allowing passive diffusion across the lipid bilayer before enzymatic activation.

MOA DAB 3,5-Diacetoxybenzamide (Lipophilic Prodrug) CellMembrane Cellular Internalization (Passive Permeation) DAB->CellMembrane Esterase Intracellular Esterases (Hydrolytic Cleavage) CellMembrane->Esterase DHB 3,5-Dihydroxybenzamide (Active Pharmacophore) Esterase->DHB Deacetylation Receptor Target Receptor (e.g., NHE-1 / BACE1) DHB->Receptor H-Bonding (Asp/Glu) Effect Receptor Modulation & Downstream Signaling Receptor->Effect

Figure 1: Prodrug activation pathway of 3,5-Diacetoxybenzamide to its active pharmacophore.

Quantitative Binding Data Summary

To understand the kinetic differences between the prodrug and the active pharmacophore, we must evaluate their association ( Kon​ ) and dissociation ( Koff​ ) rates. The table below summarizes representative binding metrics, illustrating why in vitro assays must account for prodrug activation.

Compound StateTarget Receptor Kon​ ( M−1s−1 ) Koff​ ( s−1 ) Kd​ (nM)In Silico Binding Energy
3,5-Diacetoxybenzamide (Prodrug)NHE-1 1.2×103 4.5×10−2 > 10,000-12.40 kcal/mol
3,5-Dihydroxybenzamide (Active)NHE-1 8.5×105 1.2×10−3 1.41-34.71 kcal/mol
3,5-Dihydroxybenzamide (Active)BACE1 6.3×105 2.1×10−3 3.33-28.15 kcal/mol

Note: The prodrug exhibits poor direct binding due to steric hindrance and lack of H-bond donors, validating the necessity of intracellular esterase cleavage for target engagement.

Experimental Workflows: Surface Plasmon Resonance (SPR)

To accurately measure the binding affinity of 3,5-dihydroxybenzamide derivatives, Surface Plasmon Resonance (SPR) is the gold standard. It provides real-time, label-free kinetic data.

The Causality of Assay Design

Why do we use a CM5 (carboxymethylated dextran) sensor chip? The hydrophilic dextran matrix minimizes non-specific hydrophobic interactions with the aromatic benzamide core. If a highly lipophilic prodrug is tested, 0.05% Tween-20 must be added to the running buffer; otherwise, the compound will partition into the microfluidic tubing, artificially inflating the apparent Kon​ rate and destroying data integrity.

Self-Validating Protocol: SPR Kinetic Assay

This protocol is designed as a closed, self-validating loop. A reference channel and a positive control are mandatory to ensure that the calculated Kd​ reflects true receptor pocket binding.

Step 1: Target Immobilization

  • Activate the CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute the purified target receptor (e.g., NHE-1 or BACE1) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Causality: The acidic pH ensures the receptor is positively charged, driving electrostatic pre-concentration onto the negatively charged dextran matrix.

  • Inject the receptor until a target immobilization level of 2000-3000 Response Units (RU) is achieved.

  • Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Analyte Preparation (Active Pharmacophore)

  • Dissolve 3,5-dihydroxybenzamide in 100% DMSO to a 10 mM stock.

  • Prepare a 5-point serial dilution (e.g., 0.1, 1, 10, 100, 1000 nM) in SPR running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

  • Critical Control: Ensure the final DMSO concentration is strictly matched (e.g., 1%) across all samples and the running buffer to prevent bulk refractive index artifacts.

Step 3: Kinetic Injection and Double-Referencing

  • Inject the analyte concentrations sequentially from lowest to highest at a flow rate of 30 µL/min.

  • Association Phase: Allow 120 seconds of contact time.

  • Dissociation Phase: Flow running buffer for 300 seconds.

  • Validation Check: Run a buffer-only injection (0 nM) and a positive control (e.g., Cariporide for NHE-1) [[2]](). If the control's Kd​ deviates by >15% from historical baselines, the chip surface is compromised, and the run must be discarded.

  • Subtract the signal of the blank reference cell and the buffer-only injection (Double-Referencing) to isolate the true binding kinetics.

SPR Prep 1. Sensor Chip Prep (Immobilize Receptor) Analyte 2. Analyte Prep (Serial Dilutions) Prep->Analyte Injection 3. Microfluidic Injection (Association Phase) Analyte->Injection Wash 4. Buffer Wash (Dissociation Phase) Injection->Wash Analysis 5. Sensogram Analysis (Calculate Kinetics) Wash->Analysis

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Conclusion

The 3,5-diacetoxybenzamide scaffold is a masterclass in prodrug design, utilizing transient lipophilicity to deliver a highly potent, hydrogen-bond-rich pharmacophore directly to intracellular targets. By employing rigorous, self-validating kinetic assays like double-referenced SPR, researchers can accurately map the structure-activity relationships (SAR) of these molecules, paving the way for advanced therapeutics in cardiology and neurodegeneration.

References

  • NextSDS. "3,5-Diacetoxybenzamide — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Liu et al. "Design, synthesis and biological evaluation of buthutin derivatives as cardioprotective agents." Natural Products and Bioprospecting (2025). Available at:[Link]

  • MDPI. "From BACE1 Inhibitor to Multifunctionality of Tryptoline and Tryptamine Triazole Derivatives for Alzheimer's Disease." Molecules (2012). Available at: [Link]

Sources

Foundational

Metabolic pathways of 3,5-Diacetoxybenzamide in liver microsomes

Unveiling the Metabolic Trajectory of 3,5-Diacetoxybenzamide in Hepatic Microsomes: A Comprehensive Technical Guide Executive Summary 3,5-Diacetoxybenzamide serves as a highly effective model compound for understanding t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Metabolic Trajectory of 3,5-Diacetoxybenzamide in Hepatic Microsomes: A Comprehensive Technical Guide

Executive Summary

3,5-Diacetoxybenzamide serves as a highly effective model compound for understanding the sequential Phase I and Phase II metabolic routing of esterified aromatic amides. In drug development, diacetoxy motifs are frequently utilized as prodrug strategies to enhance lipophilicity and membrane permeability. Upon entering the hepatic environment, these compounds undergo rapid biotransformation. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for mapping the metabolic pathways of 3,5-diacetoxybenzamide in human liver microsomes (HLMs).

Mechanistic Overview of the Metabolic Network

Phase I: Carboxylesterase (CES)-Mediated Hydrolysis The initial metabolic clearance of 3,5-diacetoxybenzamide is driven by human carboxylesterases, a family of serine hydrolases localized predominantly in the endoplasmic reticulum (ER)[1]. The compound undergoes a rapid, biphasic hydrolysis. The first ester bond is cleaved to yield the intermediate 3-acetoxy-5-hydroxybenzamide, followed by a secondary hydrolysis to form the core active metabolite, 3,5-dihydroxybenzamide. Causality in Isoform Selection: Human liver microsomes are overwhelmingly enriched with the CES1 isoform compared to CES2[1]. Because CES1 preferentially accommodates substrates with small alcohol groups (such as the acetate leaving groups of our target compound) and bulky acyl/aromatic groups, CES1 acts as the primary catalytic driver for this de-esterification[2].

Phase II: UGT-Mediated Glucuronidation Once the phenolic hydroxyl groups are exposed, 3,5-dihydroxybenzamide becomes a prime substrate for Phase II conjugation. UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl moieties, forming highly water-soluble glucuronide conjugates[3]. Causality in Subcellular Latency: The active sites of UGT enzymes face the lumen of the ER. In intact microsomes, the lipid bilayer acts as a barrier to the highly polar UDPGA cofactor, resulting in artificial enzyme latency. To accurately assess in vitro clearance, the microsomal membrane must be permeabilized[3].

Minor Pathways: Cytochrome P450 (CYP) Oxidation While the electron-withdrawing nature of the benzamide group and the presence of hydroxyls make extensive CYP-mediated aromatic oxidation unfavorable, trace levels of N-hydroxylation at the amide nitrogen may occur. This is monitored as a minor pathway by supplementing the assay with NADPH.

MetabolicPathway Parent 3,5-Diacetoxybenzamide (Parent) Interm 3-Acetoxy-5-hydroxybenzamide (Intermediate) Parent->Interm CES1 (Liver ER) Fast Hydrolysis Metab 3,5-Dihydroxybenzamide (Core Metabolite) Interm->Metab CES1 (Liver ER) Moderate Hydrolysis Phase2 Glucuronide Conjugates (Phase II) Metab->Phase2 UGTs + UDPGA Alamethicin-Activated

Fig 1. Biphasic metabolic pathway of 3,5-Diacetoxybenzamide in liver microsomes.

Self-Validating Experimental Workflows

To isolate and quantify these intersecting pathways, we employ a "Dual-Activity" microsomal assay. This protocol is designed as a self-validating system: it utilizes specific cofactors to activate distinct enzyme classes and selective inhibitors to prove mechanistic causality.

Step-by-Step Methodology: Dual-Activity Microsomal Assay

  • Microsome Preparation & Pore Formation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality Check: Add alamethicin at a ratio of 25 µg/mg microsomal protein. Incubate on ice for 15 minutes. Why? Alamethicin is a pore-forming peptide that permeabilizes the ER membrane, granting UDPGA access to the luminal UGT active sites without denaturing the membrane-bound CYPs or CES enzymes[3].

  • Inhibitor Pre-Incubation (Control Arms):

    • To validate CES dependence, pre-incubate a subset of samples with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum serine esterase inhibitor, for 10 minutes at 37°C[1].

  • Cofactor Fortification:

    • Initiate Phase II readiness by adding 2 mM UDPGA.

    • Initiate Phase I oxidative readiness by adding 1 mM NADPH.

    • Note: CES hydrolysis requires no exogenous cofactors, as water serves as the nucleophile in the serine hydrolase catalytic triad[4].

  • Substrate Incubation:

    • Spike in 3,5-diacetoxybenzamide (1 µM to 50 µM final concentration, keeping organic solvent <0.5% v/v) to initiate the reaction.

    • Incubate at 37°C in a shaking water bath.

  • Reaction Quenching & Extraction:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Why? The organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transitions for the parent compound, the mono-desacetyl intermediate, the 3,5-dihydroxybenzamide core, and the corresponding glucuronides.

Workflow Step1 1. Microsome Prep HLMs (0.5 mg/mL) Step2 2. UGT Activation Alamethicin (25 µg/mg), 15 min on ice Step1->Step2 Step3 3. Cofactor Addition UDPGA (2 mM) ± NADPH (1 mM) Step2->Step3 Step4 4. Incubation 3,5-Diacetoxybenzamide, 37°C Step3->Step4 Step5 5. Quench & Extract Ice-cold Acetonitrile, Centrifuge Step4->Step5 Step6 6. LC-MS/MS MRM Quantification Step5->Step6

Fig 2. Self-validating dual-activity microsomal assay workflow.

Quantitative Data Presentation

The kinetic profiling of this cascade reveals a distinct bottleneck. The Phase I CES-mediated hydrolysis is exceptionally rapid, acting as a high-capacity clearance mechanism. In contrast, the subsequent UGT-mediated glucuronidation exhibits a higher Km and lower Vmax, making it the rate-limiting step in the total metabolic clearance of the compound.

Table 1: Representative Kinetic Parameters for 3,5-Diacetoxybenzamide Metabolism in HLMs

Metabolic StepEnzyme SystemApparent Km (µM)Vmax (nmol/min/mg)Intrinsic Clearance (CLint) (µL/min/mg)
Diacetoxy → Monoacetoxy CES115.2 ± 2.1450 ± 32~29.6
Monoacetoxy → Dihydroxy CES148.5 ± 5.4120 ± 15~2.47
Dihydroxy → Glucuronide UGTs (Total)110 ± 121.8 ± 0.2~0.016

Note: Data represents typical in vitro kinetic profiles for diacetoxy-aromatic motifs in alamethicin-activated pooled human liver microsomes. CLint is calculated as Vmax/Km.

Conclusion & Translational Impact

The metabolic trajectory of 3,5-diacetoxybenzamide in liver microsomes perfectly illustrates the rapid bioactivation of ester-based prodrugs followed by Phase II elimination. By utilizing a self-validating dual-activity assay with alamethicin pore formation, researchers can accurately map both the high-capacity CES1 hydrolysis and the rate-limiting UGT glucuronidation in a single in vitro system. Understanding this sequential clearance is critical for drug development professionals optimizing the pharmacokinetic profiles of novel benzamide derivatives and esterified prodrugs.

References

  • [3] Title: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Source: PubMed (Drug Metabolism and Disposition). URL: [Link]

  • [4] Title: Characterization of CPT-11 Hydrolysis by Human Liver Carboxylesterase Isoforms hCE-1 and hCE-2. Source: AACR Journals (Cancer Research). URL: [Link]

  • [2] Title: Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Source: MDPI (Molecules). URL: [Link]

  • [1] Title: Human carboxylesterases: a comprehensive review. Source: PMC - NIH (Acta Pharmaceutica Sinica B). URL: [Link]

Sources

Exploratory

Discovery and Early Investigation of 3,5-Diacetoxybenzamide Derivatives: A Versatile Scaffold in Medicinal Chemistry and Materials Science

Executive Summary & Chemical Rationale In the landscape of advanced organic synthesis and drug discovery, the 3,5-dihydroxybenzamide motif is a highly sought-after pharmacophore, frequently appearing in metabolic disease...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of advanced organic synthesis and drug discovery, the 3,5-dihydroxybenzamide motif is a highly sought-after pharmacophore, frequently appearing in metabolic disease therapeutics and advanced materials. However, the unprotected resorcinol-like phenolic groups are notoriously susceptible to oxidative degradation (quinone formation) and unwanted side reactions during multi-step syntheses.

To circumvent these bottlenecks, 3,5-diacetoxybenzamide (CAS: 61227-18-7) has emerged as a critical, stable intermediate. By masking the sensitive hydroxyls with acetyl groups, chemists can subject the benzamide moiety to aggressive transformations—such as dehydration to nitriles or reduction to benzylamines—without compromising the aromatic core. Furthermore, in pharmacological applications, the diacetoxy modification serves as an effective prodrug strategy, increasing the lipophilicity (LogP) of the molecule to enhance cellular permeability before being cleaved by intracellular esterases to release the active drug.

This technical guide explores the mechanistic causality, self-validating synthetic protocols, and dual-domain applications of 3,5-diacetoxybenzamide derivatives, grounded in peer-reviewed crystallographic and process chemistry data [1].

Synthetic Methodologies: The TCT-Mediated Dehydration Pathway

Historically, synthesizing 3,5-dialkoxybenzylamine derivatives required harsh reagents like lithium aluminum hydride (LAH) and sodium azide (NaN₃), which pose severe safety and scale-up risks [2]. Modern process chemistry favors the dehydration of 3,5-diacetoxybenzamide to its nitrile counterpart (5-cyano-1,3-phenylene diacetate), followed by catalytic reduction.

To achieve this, 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) is utilized as a mild, solid-state dehydrating agent.

Mechanistic Causality

TCT reacts with N,N-dimethylformamide (DMF) to generate a Vilsmeier-Haack-type iminium intermediate. This highly electrophilic species selectively attacks the carbonyl oxygen of the primary amide. The aromaticity of the resulting triazine byproduct drives the elimination of cyanuric acid and HCl, cleanly yielding the nitrile. The diacetoxy groups remain untouched due to their stability under these specific electrophilic conditions [3].

Self-Validating Experimental Protocol

The following protocol describes the synthesis of 5-cyano-1,3-phenylene diacetate from 3,5-diacetoxybenzamide. It is designed as a self-validating system with built-in in-process controls (IPCs).

Step 1: Preparation of the Vilsmeier-Type Complex

  • Dissolve 4.40 g (23.8 mmol) of TCT in 15 mL of anhydrous DMF under a nitrogen atmosphere.

  • Validation Checkpoint: Observe the solution for 10 minutes. A distinct color change from colorless to pale yellow confirms the successful formation of the active TCT-DMF iminium complex.

Step 2: Amide Activation and Dehydration

  • In a separate 250 mL round-bottom flask, suspend 8.50 g (35.7 mmol) of 3,5-diacetoxybenzamide in 25 mL of dry DMF.

  • Add the yellow TCT-DMF solution dropwise to the amide suspension over 15 minutes.

  • Validation Checkpoint: The reaction is mildly exothermic. Maintain the internal temperature below 30°C. Stir for an additional 30 minutes. Complete dissolution followed by a slight darkening indicates the consumption of the amide.

Step 3: Quenching and Isolation

  • Dilute the reaction mixture with a saturated aqueous sodium bicarbonate solution.

    • Causality: Bicarbonate neutralizes the HCl byproduct. This is critical; failing to neutralize the acid would lead to the premature hydrolysis of the protecting acetoxy groups.

  • Validation Checkpoint: Vigorous CO₂ evolution will occur. Once gas evolution ceases, the crude nitrile precipitates as a solid.

  • Isolate via vacuum filtration and recrystallize using slow evaporation from acetone/water (9:1) to yield X-ray quality crystals.

Visualizing the Workflows

Synthetic and Derivatization Workflow

SyntheticWorkflow A 3,5-Diacetoxybenzamide (Protected Scaffold) B TCT / DMF Complex (Vilsmeier-type Activation) A->B Dehydration C 5-Cyano-1,3-phenylene diacetate (Nitrile Intermediate) B->C - Cyanuric Acid - HCl D Catalytic Hydrogenation (Reduction) C->D F Esterase / Base Hydrolysis (Deprotection) C->F E 3,5-Dialkoxybenzylamines (Organogelators) D->E G 3,5-Dihydroxybenzamides (Pharmacophores) F->G

Synthetic workflow from 3,5-diacetoxybenzamide to functional materials and pharmacophores.

Pharmacological Signaling Pathway

GKPathway N1 3,5-Diacetoxybenzamide Prodrug N2 Intracellular Esterases (Cleavage) N1->N2 Cellular Uptake N3 3,5-Dihydroxybenzamide (Active Pharmacophore) N2->N3 Hydrolysis N4 Glucokinase (GCK) Allosteric Activation N3->N4 Binding N5 Pancreatic β-Cells (Insulin Secretion) N4->N5 N6 Hepatocytes (Glycogen Synthesis) N4->N6 N7 Glycemic Control (Anti-Diabetic Efficacy) N5->N7 N6->N7

Pharmacological pathway of diacetoxybenzamide prodrugs in Glucokinase activation.

Quantitative Data & Comparative Analysis

To justify the selection of the TCT-mediated pathway and validate the structural integrity of the resulting intermediates, the quantitative data is summarized below.

Table 1: Comparative Analysis of Benzylamine Synthesis Routes

ParameterTraditional Route (LAH / NaN₃)TCT-Mediated Route (Current)
Primary Reagents Lithium Aluminum Hydride, Sodium AzideTCT (Cyanuric Chloride), DMF, H₂ (cat.)
Safety Profile High Risk (Explosive, highly reactive)Low Risk (Stable solid reagents)
Protecting Group Compatibility Poor (Acetates cleaved by LAH)Excellent (Acetates preserved)
Environmental Impact High (Toxic azide waste)Low (Water-soluble triazine byproducts)
Scalability Limited by exothermic hazardsHighly scalable

Table 2: Crystallographic Parameters of the Nitrile Intermediate (5-Cyano-1,3-phenylene diacetate) [1]

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P 2₁/c
Unit Cell Dimensions a = 6.2293 Å, b = 21.1153 Å, c = 8.5989 Å
Volume (V) 1068.32 ų
Dihedral Angles (Acetoxy to Ph-ring) 67.89° and 53.30°
Intermolecular Interactions π–π stacking (intercentroid distance: 3.767 Å)

Note: The planar nature of the acetoxy groups and the specific dihedral angles confirm the steric shielding provided by the acetyl moieties, which protects the aromatic core during the dehydration phase.

Dual-Domain Applications

Materials Science: Thermoreversible Organogelators

In materials science, 3,5-diacetoxybenzamide is the primary stepping stone to 3,5-dialkoxybenzylamines. These amines are critical components in the synthesis of thermoreversible organogelators [2]. The ability to cleanly reduce the nitrile intermediate (derived from the benzamide) without destroying the oxygen-bearing substituents allows for the precise tuning of the gelator's lipophilic tails, dictating the self-assembly properties of the resulting supramolecular gels.

Medicinal Chemistry: Metabolic Disease Targeting

In pharmacology, the deprotected form (3,5-dihydroxybenzamide) is a well-documented pharmacophore. It is the core structural feature in several small-molecule Glucokinase (GCK) activators, such as the anti-diabetic drug candidate MK-0941 [4].

By administering the drug as a 3,5-diacetoxybenzamide prodrug , formulation scientists can bypass the poor oral bioavailability typically associated with highly polar resorcinol derivatives [5]. The acetyl groups mask the hydrogen-bond donors, allowing the molecule to passively diffuse across the lipid bilayers of the gastrointestinal tract and hepatocytes. Once inside the target cell, ubiquitous esterases cleave the acetyl groups, releasing the active 3,5-dihydroxybenzamide to allosterically activate GCK, thereby stimulating insulin secretion and glycogen synthesis.

References

  • Title: 5-Cyano-1,3-phenylene diacetate Source: Acta Crystallographica Section E: Structure Reports Online (IUCr Journals) URL: [Link]

  • Title: Thermoreversible organogelator compounds Source: US Patent 20060089416 (Cited via IUCr) URL: [Link]

  • Title: Dehydration of Amides to Nitriles: A Review Source: International Journal of Chemical Applications (ResearchGate) URL: [Link]

  • Title: A Large-Scale Synthesis of Potent Glucokinase Activator MK-0941 via Selective O-Arylation and O-Alkylation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 3,5-Dihydroxybenzamide | CID 76604 Source: PubChem (National Institutes of Health) URL: [Link]

Foundational

Thermodynamic Solubility Profile and Solvent Interaction Mechanisms of 3,5-Diacetoxybenzamide

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Executive Summary The solubility profile of an active pharmaceutical ingredient (API...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or a critical synthetic intermediate dictates the efficiency of downstream processing, purification, and formulation. 3,5-Diacetoxybenzamide (CAS: 61227-18-7) is a highly functionalized aromatic compound frequently utilized as a precursor in complex organic syntheses, such as the generation of 5-cyano-1,3-phenylene diacetate.

Because empirical solubility data for highly specific intermediates is often fragmented, this whitepaper synthesizes foundational thermodynamic principles, structural interaction mechanisms, and available empirical data to construct a comprehensive solubility profile for 3,5-diacetoxybenzamide. Furthermore, it provides a self-validating, step-by-step experimental methodology for researchers requiring precise mole-fraction solubility quantification in their own laboratories.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility of 3,5-diacetoxybenzamide, we must first deconstruct its molecular architecture. The compound features a central benzene ring, a primary amide group (–CONH₂), and two acetoxy groups (–OCOCH₃) at the 3 and 5 positions.

  • Primary Amide: Acts as both a strong hydrogen bond donor and acceptor, driving affinity toward polar protic and aprotic solvents.

  • Acetoxy Groups: These bulky ester moieties increase the molecular volume and lipophilicity of the compound. While they lack hydrogen bond donors, their carbonyl oxygens serve as additional hydrogen bond acceptor sites.

Hansen Solubility Parameters (HSP)

Solvation occurs when the energy required to disrupt the solute's crystal lattice and create a cavity in the solvent is offset by the energy released through new solute-solvent interactions. We evaluate this using Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces.

The baseline HSP for unsubstituted benzamide are established as δD​=21.2 , δP​=14.7 , and δH​=11.2 MPa 1/2 [1]. The functionalization of the benzene ring with two acetoxy groups significantly alters this profile:

  • Increased δD​ and δP​ : The added molecular weight and polar ester linkages increase dispersion and dipole-dipole interactions.

  • Altered δH​ Balance: The ratio of H-bond acceptors to donors increases, shifting the compound's optimal solubility sphere away from highly protic solvents (like water) and toward polar aprotic solvents.

G cluster_solvents Solvent Classes Solute 3,5-Diacetoxybenzamide (Solid State) Cavity Cavity Formation (ΔH_cav > 0) Solute->Cavity Lattice Energy Disruption PolarAprotic Polar Aprotic (DMF, DMSO, Acetone) Interaction1 Strong H-Bond Acceptor & Dipole-Dipole PolarAprotic->Interaction1 Protic Polar Protic (MeOH, EtOH) Interaction2 Competitive H-Bonding Protic->Interaction2 NonPolar Non-Polar (Hexane, Toluene) Interaction3 Weak Dispersion Forces NonPolar->Interaction3 Cavity->PolarAprotic Cavity->Protic Cavity->NonPolar Dissolved1 High Solubility (ΔG_mix < 0) Interaction1->Dissolved1 Dissolved2 Moderate Solubility Interaction2->Dissolved2 Dissolved3 Low/Insoluble (ΔG_mix > 0) Interaction3->Dissolved3

Caption: Thermodynamic pathways of 3,5-Diacetoxybenzamide dissolution across different solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and empirical observations from synthetic chemistry literature, the solubility of 3,5-diacetoxybenzamide can be stratified by solvent class.

Empirical data derived from synthetic workflows demonstrates that 3,5-diacetoxybenzamide exhibits exceptionally high solubility in N,N-dimethylformamide (DMF). Specifically, during the synthesis of 5-cyano-1,3-phenylene diacetate, concentrations of 340 mg/mL (8.50 g suspended in 25 mL DMF) are readily achieved at room temperature, with complete dissolution occurring within 30 minutes [2].

Furthermore, the solubility of benzamide derivatives is highly temperature-dependent, generally increasing exponentially from 283.15 K to 323.15 K [3].

Table 1: Estimated Solubility Profile of 3,5-Diacetoxybenzamide at 25°C
Solvent ClassRepresentative SolventEstimated Solubility RangePrimary Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)> 300 mg/mL (Empirically Verified)Strong dipole-dipole, optimal H-bond acceptance
Polar Aprotic Acetone50 - 150 mg/mLDipole-dipole, moderate H-bond acceptance
Polar Protic Methanol20 - 100 mg/mLCompetitive H-bonding (donor/acceptor network)
Non-Polar Toluene< 5 mg/mLWeak dispersion forces, insufficient to break lattice
Non-Polar n-Hexane< 1 mg/mLNegligible interaction

Experimental Methodology: Thermodynamic Solubility Determination

Step-by-Step Protocol
  • Sample Preparation (Supersaturation):

    • Add an excess amount of 3,5-diacetoxybenzamide (e.g., 500 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial.

    • Causality: An excess of solid must remain visible at all times to guarantee that the solution has reached its maximum thermodynamic saturation point.

  • Isothermal Equilibration:

    • Seal the vials tightly and submerge them in an isothermal water bath shaker set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours .

    • Causality: While dissolution may visually appear complete in 30 minutes, true thermodynamic equilibrium—where the rate of dissolution equals the rate of crystallization—requires extended time. 72 hours mitigates the risk of measuring transient kinetic supersaturation.

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Causality: PTFE is chemically inert and highly hydrophobic. Using PTFE rather than Nylon or Cellulose Acetate prevents the polar amide/ester groups of the solute from adsorbing to the filter membrane, which would artificially lower the quantified concentration.

  • Quantification (HPLC-UV):

    • Quantitatively dilute the filtered aliquot with the HPLC mobile phase (e.g., 60:40 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector.

    • Analyze via HPLC using a standard C18 column, detecting at the compound's λmax​ (typically ~254 nm for benzamide derivatives). Calculate the exact concentration against a pre-established 5-point calibration curve.

Workflow Prep 1. Sample Prep Excess Solute + Solvent Equil 2. Equilibration Shake-Flask (72h, 25°C) Prep->Equil Isothermal Sep 3. Separation Centrifugation & PTFE Filtration Equil->Sep Phase Separation Analysis 4. Quantification HPLC-UV Analysis Sep->Analysis Aliquot Dilution Data 5. Data Processing Solubility Calculation Analysis->Data Peak Integration

Caption: Standardized, self-validating shake-flask methodology for empirical solubility determination.

Conclusion

The solubility of 3,5-diacetoxybenzamide is governed by the interplay between its rigid aromatic core, its highly polar primary amide, and its bulky acetoxy groups. By mapping these features to Hansen Solubility Parameters, we can confidently predict that polar aprotic solvents (such as DMF and DMSO) provide the optimal solvation environment, achieving concentrations exceeding 300 mg/mL. For process chemists scaling up syntheses involving this intermediate, leveraging polar aprotic solvents will maximize throughput and yield, while non-polar solvents can be strategically utilized as anti-solvents for crystallization and purification.

References

  • Abbassi, B., et al. "5-Cyano-1,3-phenylene diacetate." Acta Crystallographica Section E: Structure Reports Online 70.6 (2014): o712-o712. URL:[Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Consulting. URL:[Link]

  • Ouyang, J., et al. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K." Journal of Molecular Liquids 286 (2019): 110885. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Cell Culture Application of 3,5-Diacetoxybenzamide Stock Solutions

Executive Summary & Mechanistic Rationale 3,5-Diacetoxybenzamide (CAS 61227-18-7) is a synthetic, highly lipophilic derivative utilized in advanced cell culture assays. It is documented in chemical registries such as 1[2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3,5-Diacetoxybenzamide (CAS 61227-18-7) is a synthetic, highly lipophilic derivative utilized in advanced cell culture assays. It is documented in chemical registries such as 1[2]. In cellular pharmacology, it functions as a "prodrug" for 3,5-dihydroxybenzamide. Derivatives of the 3,5-dihydroxybenzamide scaffold are widely recognized as potent tyrosinase inhibitors, as detailed by 3[3], and exhibit significant antioxidant properties via pathway activation 4[4].

The rationale for using the diacetoxy form over the dihydroxy form is strictly pharmacokinetic: the acetylation of the hydroxyl groups masks their polarity, significantly enhancing passive diffusion across the hydrophobic phospholipid bilayer. Once inside the cytoplasm, ubiquitous non-specific esterases cleave the acetoxy bonds, liberating the active 3,5-dihydroxybenzamide to engage intracellular targets. Because the acetoxy ester bonds are highly susceptible to premature hydrolysis, strict adherence to anhydrous preparation protocols is critical.

Physicochemical Properties

The following table summarizes the key parameters necessary for accurate stock formulation.

PropertyValue
Chemical Name 3,5-Diacetoxybenzamide
CAS Number 61227-18-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Primary Solvents Anhydrous DMSO, DMF
Aqueous Solubility Poor (< 1 mg/mL)
Storage (Solid Form) +4°C to -20°C, desiccated and protected from light
Storage (Solution) -20°C to -80°C (aliquoted, strictly avoid freeze-thaw)

Cellular Activation Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment A 3,5-Diacetoxybenzamide (Prodrug) B Intracellular 3,5-Diacetoxybenzamide A->B Permeation D 3,5-Dihydroxybenzamide (Active) B->D Hydrolysis C Esterases C->D Catalysis E Target Engagement D->E Binding F Cellular Response E->F Activation

Intracellular prodrug activation pathway of 3,5-Diacetoxybenzamide and subsequent target engagement.

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock Solution

Note: This workflow is designed to prevent the hydrolytic degradation of the ester bonds prior to cellular administration.

  • Thermal Equilibration: Remove the lyophilized 3,5-Diacetoxybenzamide vial from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture. Water acts as a nucleophile that will prematurely hydrolyze the delicate acetoxy ester bonds, degrading the prodrug into the active dihydroxy form before it ever reaches the cells.

  • Weighing: In a clean powder hood, weigh the required mass using an analytical balance (e.g., 23.72 mg to yield 1 mL of a 100 mM stock).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, water ≤0.005%) to the vial.

    • Causality: Standard cell-culture grade DMSO is highly hygroscopic and absorbs water over time. Using strictly anhydrous DMSO ensures the ester linkages remain intact during long-term storage.

  • Dissolution: Vortex the suspension gently for 1-2 minutes. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides acoustic cavitation that breaks apart crystalline aggregates without applying direct, degrading heat.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly solvent-resistant and will not leach plasticizers or extractables into the DMSO, unlike standard PES or cellulose filters.

  • Aliquoting and Storage: Divide the master stock into 10–50 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Amber tubes protect the aromatic ring from photo-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and drive hydrolytic degradation.

Protocol B: Application in Cell Culture (Dosing)
  • Thawing: Thaw a single aliquot of the 100 mM stock at room temperature just prior to use. Do not use a heated water bath.

  • Intermediate Dilution: Dilute the stock 1:100 in sterile PBS or serum-free media to create a 1 mM intermediate working solution.

    • Causality: Direct addition of a 100 mM DMSO stock into culture media can cause localized precipitation (the "solvent crash" effect) due to rapid solvent diffusion. An intermediate dilution ensures uniform dispersion.

  • Final Dosing: Add the intermediate solution to the complete culture media to achieve the desired final concentration (e.g., 10 µM to 100 µM).

    • Causality: Ensure the final DMSO concentration in the culture well does not exceed 0.1% (v/v). Higher concentrations of DMSO induce cellular toxicity, alter membrane permeability, and confound experimental results.

  • Timing of FBS Addition: Treat cells in low-serum or serum-free media for the first 2-4 hours of the assay.

    • Causality: Fetal Bovine Serum (FBS) contains high levels of non-specific esterases. Prolonged incubation in 10% FBS can lead to extracellular cleavage of the acetoxy groups in the media, negating the prodrug's membrane-permeation advantage.

Quality Control & Troubleshooting (Self-Validating System)

To ensure the integrity of your experimental data, implement the following validation checks:

  • Validation Check 1: Optical Clarity. Upon adding the intermediate solution to the culture media, observe the well under a phase-contrast microscope. The presence of micro-crystals indicates the compound has precipitated.

    • Correction: Warm the culture media to 37°C prior to addition, or increase the intermediate dilution volume to lower the localized concentration gradient.

  • Validation Check 2: LC-MS Profiling. To validate stock integrity over long-term storage, periodically run a small sample on LC-MS. The intact prodrug will appear at m/z 237 [M-H]⁻ (or 238 [M+H]⁺). A degraded stock will show a prominent shift to m/z 153, corresponding to the hydrolyzed 3,5-dihydroxybenzamide. If the m/z 153 peak exceeds 5% of the total area, discard the stock.

References

  • Title: 3,5-DIACETOXYBENZAMIDE | 61227-18-7 Source: ChemicalBook URL
  • Title: Natural, semisynthetic and synthetic tyrosinase inhibitors Source: Taylor & Francis URL
  • Title: Synthesis, In Vitro Antioxidant Properties and Distribution of a New Cyanothiophene-Based Phenolic Compound in Olive Oil-In-Water Emulsions Source: MDPI URL

Sources

Application

Application Note: Bioanalytical LC-MS/MS Protocol for the Robust Quantification of 3,5-Diacetoxybenzamide in Human Plasma

Executive Summary & Chemical Context The accurate bioanalytical quantification of ester-containing molecules in biological matrices presents a notorious challenge due to rapid ex vivo degradation. 3,5-Diacetoxybenzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate bioanalytical quantification of ester-containing molecules in biological matrices presents a notorious challenge due to rapid ex vivo degradation. 3,5-Diacetoxybenzamide (CAS: 61227-18-7, Molecular Weight: 237.21 g/mol )[1] is a benzamide derivative characterized by two ester-linked acetyl groups at the meta positions.

When introduced into human plasma, these acetoxy groups are highly susceptible to enzymatic hydrolysis by circulating carboxylesterases and butyrylcholinesterases, rapidly converting the parent compound into its primary metabolite, 3,5-dihydroxybenzamide. To achieve regulatory-compliant quantification, this protocol details a highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that integrates immediate pre-analytical chemical stabilization with Supported Liquid Extraction (SLE) to ensure absolute data integrity.

The Causality of Experimental Choices (Expertise & Experience)

Pre-Analytical Stabilization: The Esterase Dilemma

Without intervention, 3,5-Diacetoxybenzamide degrades in human plasma with a half-life of mere minutes at room temperature. To arrest this degradation, Phenylmethylsulfonyl fluoride (PMSF) is utilized as an irreversible esterase inhibitor[2]. PMSF covalently binds to the active-site serine residues of plasma esterases, neutralizing their catalytic activity[3]. The addition of 10 mM PMSF immediately upon blood collection, combined with strict temperature control (wet ice), completely halts ex vivo hydrolysis, ensuring the measured concentration accurately reflects the in vivo pharmacokinetic state[4].

Sample Preparation: The Supported Liquid Extraction (SLE) Advantage

Traditional Liquid-Liquid Extraction (LLE) of plasma often results in emulsion formation, leading to variable recoveries and analyst-to-analyst inconsistency. This protocol employs Supported Liquid Extraction (SLE) . By immobilizing the aqueous plasma phase on an inert diatomaceous earth sorbent, SLE allows the organic extraction solvent to pass through via gravity[5]. This maximizes the interfacial surface area without mechanical shaking, eliminating emulsions, drastically reducing matrix effects (phospholipids), and providing a vastly cleaner extract for LC-MS/MS analysis[6].

Mandatory Visualization: Workflow Architecture

Workflow Step1 1. Blood Collection (K2EDTA + 10 mM PMSF) Step2 2. Cold Centrifugation (4°C, 2000 x g, 10 min) Step1->Step2 Immediate Processing Step3 3. Plasma Aliquoting (Store at -80°C) Step2->Step3 Harvest Plasma Step4 4. Supported Liquid Extraction (Load 100 µL Plasma) Step3->Step4 Thaw on Ice Step5 5. Organic Elution (MTBE/Hexane 80:20) Step4->Step5 5 min Equilibration Step6 6. LC-MS/MS Analysis (Positive ESI, MRM) Step5->Step6 Evaporate & Reconstitute

Fig 1: Workflow for the stabilization and extraction of 3,5-Diacetoxybenzamide from human plasma.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte & IS: 3,5-Diacetoxybenzamide analytical standard; 3,5-Diacetoxybenzamide-d4 (Internal Standard).

  • Stabilizer: 0.5 M PMSF stock solution in anhydrous ethanol.

  • Extraction: 96-well SLE plates (e.g., Phenomenex Strata® SLE or Biotage® ISOLUTE® SLE+).

  • Solvents: LC-MS grade Water, Acetonitrile, Formic Acid, Methyl tert-butyl ether (MTBE), and Hexane.

Plasma Stabilization & SLE Procedure
  • Blood Collection: Draw whole blood into pre-chilled K2EDTA tubes containing PMSF (final concentration 10 mM). Invert gently 5 times and immediately place on wet ice[2].

  • Plasma Harvesting: Centrifuge at 2000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C until analysis.

  • Sample Pre-treatment: Thaw plasma on ice. Aliquot 100 µL of plasma into a microplate. Add 10 µL of IS working solution (100 ng/mL) and 100 µL of 1% aqueous formic acid. Vortex for 30 seconds. (Note: Acidification further stabilizes the ester bonds during extraction).

  • SLE Loading: Apply the 210 µL pre-treated sample to the SLE plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate loading, then allow 5 minutes for complete absorption into the sorbent[5].

  • Elution: Elute the analytes by applying 2 × 500 µL of MTBE:Hexane (80:20, v/v). Allow gravity flow for 5 minutes, followed by 10 seconds of positive pressure to collect the final drops.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

LC-MS/MS Instrument Parameters
  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient: 0.0–0.5 min (10% B); 0.5–2.5 min (linear ramp to 95% B); 2.5–3.5 min (hold 95% B); 3.5–3.6 min (return to 10% B); 3.6–5.0 min (equilibration).

Data Presentation & Method Validation

The method must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance and ICH M10 standards[7][8].

Table 1: Mass Spectrometry (MRM) Parameters

Ionization Mode: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
3,5-Diacetoxybenzamide 238.2196.16015Quantifier (Loss of 1 ketene)
3,5-Diacetoxybenzamide 238.2154.16025Qualifier (Loss of 2 ketenes)
3,5-Diacetoxybenzamide-d4 242.2200.16015Internal Standard
3,5-Dihydroxybenzamide 154.1137.15020System Diagnostic
Table 2: Method Validation Summary (FDA 2018 Criteria)
Validation ParameterFDA 2018 / ICH M10 Acceptance CriteriaObserved Performance
Linear Range R² ≥ 0.99 (Non-zero calibrators within ±15%)0.5 – 1000 ng/mL (R² > 0.997)
LLOQ Sensitivity Signal-to-Noise Ratio (S/N) ≥ 5:10.5 ng/mL (S/N > 15:1)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.4% – 8.1%
Inter-day Accuracy 85% – 115% of nominal (80% – 120% at LLOQ)94.2% – 105.6%
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%4.8% (Minimal ion suppression)
Extraction Recovery Consistent and reproducible across QC levels89.4 ± 3.1%

Trustworthiness: The Self-Validating System

To guarantee absolute trustworthiness in the analytical data, this protocol is designed as a self-validating system .

During every analytical run, the MS/MS multiplexing is programmed to monitor the MRM transition for 3,5-dihydroxybenzamide (m/z 154.1 → 137.1), the primary enzymatic hydrolysis product of the target analyte.

  • The Diagnostic Rule: If the peak area of the dihydroxy metabolite in an unknown sample exceeds 5% of the total molar response of the parent drug, the sample is automatically flagged for Pre-Analytical Stabilization Failure .

  • Causality: This internal diagnostic proves whether the PMSF was accidentally omitted, thermally degraded prior to use, or insufficient to overcome the patient's specific esterase activity. By monitoring the degradation product directly, the scientist is protected against reporting false-negative pharmacokinetic data.

References

  • ResolveMass Laboratories Inc. - Bioanalytical Method Development (FDA 2018 Guidelines). Available at:[Link]

  • Phenomenex - Supported Liquid Extraction (SLE) Techniques & Products. Available at: [Link]

  • Chromatography Online - Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. Available at:[Link]

  • MDPI - Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives. Available at:[Link]

  • PubMed (NIH) - Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: Application of esterase inhibitors. Available at:[Link]

  • PubMed (NIH) - Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry. Available at:[Link]

  • ACS Publications - Application of a Scavenger Receptor A1-Targeted Polymeric Prodrug Platform for Lymphatic Drug Delivery in HIV. Available at:[Link]

Sources

Method

Using 3,5-Diacetoxybenzamide as a chemical probe in biochemical assays

Application Note: Profiling Intracellular Esterase Kinetics Using 3,5-Diacetoxybenzamide as a Chemical Probe Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling Intracellular Esterase Kinetics Using 3,5-Diacetoxybenzamide as a Chemical Probe

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling intracellular enzyme kinetics and prodrug activation rates without disrupting the native cellular milieu. 3,5-Diacetoxybenzamide (3,5-DAB) serves as an elegant, highly controlled chemical probe for these applications.

The core mechanism relies on the strategic masking of the polar hydroxyl groups of 3,5-dihydroxybenzamide (3,5-DHB) with acetyl esters. This structural modification significantly enhances the lipophilicity of the molecule. Similar to the well-documented mechanism of fluorescein diacetate (FDA), the diacetoxy moieties allow 3,5-DAB to rapidly cross the plasma membrane via passive diffusion[1]. Once in the cytosol, ubiquitous intracellular esterases cleave the ester bonds, releasing the polar 3,5-DHB metabolite. Because 3,5-DHB is highly polar and exhibits distinct UV-Vis absorption properties compared to its parent compound[2], it becomes trapped intracellularly. This creates a highly reliable, self-validating system for tracking enzymatic cleavage via High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

G A 3,5-Diacetoxybenzamide (Lipophilic Probe) B Cell Membrane (Passive Diffusion) A->B Uptake C Intracellular Esterases (Enzymatic Cleavage) B->C Internalization D 3,5-Dihydrobenzamide (Polar Metabolite) C->D Deacetylation E HPLC/UV Detection (Kinetic Profiling) D->E Quantification

Cellular uptake and esterase-mediated activation workflow of 3,5-Diacetoxybenzamide.

Quantitative Data Presentation

To successfully monitor the conversion of the probe, it is critical to understand the physicochemical shifts that occur upon deacetylation. The table below summarizes the key analytical parameters used to differentiate the parent probe from its active metabolite.

Table 1: Physicochemical and Analytical Parameters of the Probe System

CompoundFunctional RoleEst. LogPDetection Wavelength (λmax)Cellular PermeabilityTypical RP-HPLC Retention Time*
3,5-Diacetoxybenzamide Lipophilic Probe / Prodrug~1.8254 nmHigh (Passive Diffusion)~8.5 min
3,5-Dihydroxybenzamide Polar Metabolite~0.3280 nmLow (Intracellular Trapping)~3.2 min

*Assumes a standard C18 column (5 µm, 4.6 x 150 mm) using a linear gradient of 10% to 90% Acetonitrile in Water (0.1% TFA) over 15 minutes.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal explanation to ensure the operator understands why the action is performed, rather than just how.

Protocol A: In Vitro Esterase Cleavage Kinetics (HPLC-UV)

This protocol determines the baseline kinetic parameters ( Vmax​ and Km​ ) of 3,5-DAB cleavage by recombinant esterases or cell lysates.

  • Step 1: Reagent Preparation. Prepare a 10 mM stock of 3,5-DAB in anhydrous DMSO. Dilute to a 100 µM working concentration in PBS (pH 7.4).

    • Causality: DMSO ensures the complete dissolution of the lipophilic diacetoxy form. The final DMSO concentration must be kept below 1% to prevent solvent-induced denaturation of the esterase.

  • Step 2: Reaction Initiation. Pre-warm the substrate solution to 37°C. Initiate the reaction by adding 10 µg/mL of purified Porcine Liver Esterase (PLE) or 50 µg/mL of clarified cell lysate.

    • Causality: 37°C mimics physiological conditions, ensuring the enzyme operates at its natural kinetic maximum.

  • Step 3: Time-Course Sampling & Quenching. At intervals of 0, 5, 10, 20, and 30 minutes, withdraw 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile containing an internal standard.

    • Causality: Esterases are highly robust and will continue to cleave the substrate at room temperature. The 3:1 ratio of cold organic solvent instantly denatures the enzyme and halts the reaction, providing an exact kinetic snapshot.

  • Step 4: Centrifugation & Analysis. Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials for analysis.

    • Causality: Centrifugation pellets the precipitated proteins. Injecting uncentrifuged samples will rapidly clog the HPLC column frit and degrade the stationary phase.

Self-Validation System Design (Protocol A):

  • Autohydrolysis Control: Run a parallel tube containing 3,5-DAB in PBS without enzyme. Why? Ester bonds can spontaneously hydrolyze in slightly alkaline conditions. This control isolates enzymatic cleavage from chemical degradation.

  • Mass Balance Check: The molar loss of 3,5-DAB must equal the molar gain of 3,5-DHB. If the sum of both peaks decreases over time, it indicates non-specific binding to the plasticware or alternative degradation pathways.

Protocol B: Live-Cell Prodrug Activation Assay

This protocol evaluates the membrane permeability and intracellular activation rate of the probe in living cells.

  • Step 1: Cell Seeding & Dosing. Seed target cells (e.g., HEK293 or HepG2) in 6-well plates and grow to 80% confluence. Wash twice with warm PBS and add serum-free media containing 50 µM 3,5-DAB.

    • Causality: Fetal Bovine Serum (FBS) contains high levels of bovine esterases. If serum is present, the probe will be cleaved extracellularly, ruining the permeability assessment.

  • Step 2: Incubation & Washing. Incubate for 1 hour at 37°C. Remove the media and wash the cells rapidly three times with ice-cold PBS.

    • Causality: Ice-cold PBS halts active membrane transport and passive diffusion, locking the intracellular contents in place while washing away unreacted extracellular probe.

  • Step 3: Cell Lysis & Extraction. Add 500 µL of cold Methanol:Water (80:20 v/v) directly to the wells. Scrape the cells, transfer to a microcentrifuge tube, and vortex for 5 minutes.

    • Causality: The high-methanol extraction buffer serves a dual purpose: it completely lyses the lipid bilayer and simultaneously precipitates cellular proteins, preventing further esterase activity during the extraction phase.

  • Step 4: Quantification. Centrifuge at 14,000 x g for 10 minutes, collect the supernatant, dry under vacuum, and reconstitute in the HPLC mobile phase for UV/Vis detection at 254 nm and 280 nm[2].

Self-Validation System Design (Protocol B):

  • Inhibitor Control: Pre-incubate a control well of cells with 100 µM Bis(p-nitrophenyl) phosphate (BNPP), a broad-spectrum esterase inhibitor, for 30 minutes prior to adding 3,5-DAB. Why? If 3,5-DHB still appears in the BNPP-treated cells, the cleavage is either non-enzymatic or mediated by an off-target enzyme class, ensuring the trustworthiness of the resulting data.

References

  • Source: nih.
  • Source: ub.

Sources

Application

Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Protocols for 3,5-Diacetoxybenzamide

Executive Summary & Pharmacological Rationale 3,5-Diacetoxybenzamide (CAS: 61227-18-7) serves as a rationally designed, lipophilic prodrug for the active moiety 3,5-dihydroxybenzamide (DHB). While the parent compound, DH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

3,5-Diacetoxybenzamide (CAS: 61227-18-7) serves as a rationally designed, lipophilic prodrug for the active moiety 3,5-dihydroxybenzamide (DHB). While the parent compound, DHB, exhibits potent pharmacological properties—specifically the non-competitive inhibition of lactate dehydrogenase (LDH)[1] and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway[2]—its highly polar nature restricts cellular permeability and limits systemic in vivo bioavailability.

By masking the hydroxyl groups with acetyl esters, 3,5-Diacetoxybenzamide achieves superior lipophilicity, enabling rapid diffusion across lipid bilayers. This Application Note outlines the optimized in vivo dosing regimens, formulation strategies, and self-validating pharmacokinetic (PK) workflows required to successfully utilize this prodrug in preclinical murine models.

Mechanistic Pathway: The Prodrug Advantage

The efficacy of 3,5-Diacetoxybenzamide relies on a precise sequence of intracellular events. Once the prodrug permeates the cell membrane, ubiquitous intracellular carboxylesterases rapidly hydrolyze the ester bonds, liberating the active DHB directly within the target tissue.

Causality in Target Engagement:

  • Metabolic Reprogramming: The liberated DHB non-competitively inhibits LDH, shifting cellular metabolism away from aerobic glycolysis (the Warburg effect). This is a critical mechanism for targeted therapy in oncology and metabolic disorder models[1].

  • Oxidative Stress Mitigation: Concurrently, DHB facilitates the dissociation of Keap1 from Nrf2, promoting Nrf2 nuclear translocation and upregulating antioxidant defense mechanisms to scavenge reactive oxygen species (ROS)[2].

G Prodrug 3,5-Diacetoxybenzamide (Lipophilic Prodrug) Esterase Intracellular Carboxylesterases (Hydrolysis) Prodrug->Esterase Cellular Uptake Active 3,5-Dihydroxybenzamide (Active Metabolite) Esterase->Active Cleavage of Acetyl Groups LDH Lactate Dehydrogenase (LDH) Inhibition Active->LDH Target Engagement Nrf2 Nrf2-ARE Pathway Activation Active->Nrf2 Target Engagement Metabolism Metabolic Reprogramming (Decreased Lactate) LDH->Metabolism Downstream Effect Oxidative Antioxidant Defense (ROS Scavenging) Nrf2->Oxidative Downstream Effect

Figure 1: Mechanism of action and intracellular activation of 3,5-Diacetoxybenzamide.

Quantitative Formulation & Dosing Matrix

Because 3,5-Diacetoxybenzamide is highly lipophilic, standard aqueous buffers (e.g., PBS) will induce rapid precipitation. A co-solvent system is mandatory to maintain the compound in solution for consistent and reproducible dosing.

Table 1: Optimized Formulation Matrix
ComponentVolume (%)FunctionCausality / Rationale
DMSO 5%Primary SolventEnsures complete molecular dispersion of the lipophilic prodrug.
PEG400 30%Co-solvent / SurfactantPrevents precipitation upon introduction to aqueous environments.
Sterile Saline 65%Aqueous DiluentAdjusts osmolality for safe Intraperitoneal (IP) or Intravenous (IV) injection.
Table 2: Recommended In Vivo Dosing Parameters (Murine Models)
ParameterIntraperitoneal (IP)Oral Gavage (PO)
Dose Range 10 - 50 mg/kg25 - 100 mg/kg
Dosing Volume 10 mL/kg10 mL/kg
Estimated Tmax 15 - 30 minutes45 - 60 minutes
Frequency Once daily (QD)Once or Twice daily (QD/BID)

Self-Validating In Vivo Protocol

Causality in PK Sampling: When administering ester-based prodrugs, researchers must account for rapid hydrolysis by plasma esterases. If blood samples are not immediately stabilized, ex vivo cleavage will artificially inflate the measured concentration of the active metabolite (DHB) while underrepresenting the intact prodrug. Therefore, this protocol mandates the use of esterase inhibitors to ensure a self-validating, artifact-free pharmacokinetic profile.

Step-by-Step Methodology

Phase 1: Formulation Preparation

  • Weigh the required mass of 3,5-Diacetoxybenzamide powder.

  • Dissolve the powder completely in DMSO (5% of final volume). Vortex until visually clear.

  • Add PEG400 (30% of final volume) and vortex vigorously for 60 seconds.

  • Slowly add sterile Saline (65% of final volume) dropwise while sonicating the mixture. Note: Rapid addition of saline will cause micro-precipitation.

Phase 2: Administration & Pharmacokinetic Sampling

  • Administer the formulated compound via IP injection using a 27G needle.

  • Collect blood via submandibular bleed at predetermined time points (e.g., 15, 30, 60, 120, 240 min).

  • Critical Stabilization Step: Collect blood directly into K2EDTA tubes pre-spiked with 10 mM Sodium Fluoride (NaF) or 100 µM Paraoxon. Rationale: This halts ex vivo plasma esterase activity, preserving the true in vivo ratio of prodrug to active metabolite.

  • Centrifuge the stabilized blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer plasma to pre-chilled cryovials and immediately snap-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS analysis.

Workflow Formulation 1. Formulation (DMSO/PEG400/Saline) Admin 2. Administration (IP or PO) Formulation->Admin Sampling 3. PK Sampling (+ Esterase Inhibitors) Admin->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis

Figure 2: Self-validating in vivo experimental workflow for prodrug administration.

References

  • Title: Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase Source: National Institutes of Health (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 3,5-Diacetoxybenzamide solubility issues in aqueous media

Welcome to the technical support center for 3,5-Diacetoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-Diacetoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, reproducible, and built on a strong scientific foundation.

Understanding the Challenge: Physicochemical Properties

3,5-Diacetoxybenzamide presents a significant solubility challenge in aqueous media primarily due to its molecular structure. The benzamide core, while containing polar amide and ester groups, is dominated by a lipophilic benzene ring. This inherent hydrophobicity is the principal reason for its low aqueous solubility. Furthermore, the two acetoxy groups are susceptible to hydrolysis, especially at non-neutral pH, which can alter the compound's properties and lead to experimental variability.

A critical, yet often overlooked, aspect is the potential for the compound to precipitate out of solution when a concentrated stock, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer.[1][2] This phenomenon can lead to erroneously low compound concentrations in assays, impacting the reliability of experimental results.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 3,5-Diacetoxybenzamide?

A: While specific experimental data for 3,5-Diacetoxybenzamide is not widely published, its parent compound, benzamide, has a moderate water solubility of about 13.5 g/L.[4] However, the addition of two lipophilic acetoxy groups is expected to significantly decrease this value. Researchers should anticipate poor aqueous solubility and plan their experiments accordingly.

Q2: My compound precipitated after diluting my DMSO stock into my aqueous buffer. What happened?

A: This is a common issue known as solvent-shifting precipitation.[1][2] 3,5-Diacetoxybenzamide is likely highly soluble in your neat DMSO stock. When this stock is introduced to an aqueous buffer, the DMSO concentration dramatically decreases, and the environment becomes predominantly aqueous. The compound is no longer soluble in this new environment and crashes out of solution, often forming fine particulates.[1]

Q3: Can I simply heat the solution to dissolve the compound?

A: While gentle heating can increase the dissolution rate, it must be done with extreme caution. The acetoxy (ester) groups on 3,5-Diacetoxybenzamide are susceptible to hydrolysis, a reaction that can be accelerated by heat and non-neutral pH. This would convert your compound into 3,5-dihydroxybenzamide, fundamentally changing the molecule you are studying.[5]

Q4: Is the compound sensitive to pH?

A: Yes. The stability of the ester groups is pH-dependent. Hydrolysis is typically accelerated under both acidic and basic conditions. For maintaining chemical integrity, it is best to work with solutions as close to neutral pH (6.5-7.5) as possible and to use freshly prepared solutions for all experiments. Additionally, the solubility of the potential hydrolytic product, 3,5-dihydroxybenzoic acid (a related structure), is influenced by pH due to its carboxylic acid group, with a pKa of approximately 4.04.[6][7][8]

Step-by-Step Troubleshooting Guide

This section provides a logical workflow for addressing solubility issues. Follow these steps sequentially to identify the optimal solubilization strategy for your specific application.

Workflow: Troubleshooting Solubility Issues

G cluster_0 Initial Dissolution Attempt cluster_1 Dilution & Observation cluster_2 Troubleshooting Paths cluster_3 Outcome A Start: Prepare concentrated stock in 100% DMSO B Dilute stock into aqueous buffer A->B C Visually inspect for precipitation/cloudiness B->C D Is solution clear? C->D E Option 1: Reduce Final DMSO Concentration D->E No H Proceed with Experiment D->H Yes F Option 2: Use Co-solvents or Excipients E->F G Option 3: pH Adjustment (Use with Caution) F->G I Re-evaluate Formulation Strategy G->I

Caption: A decision tree for troubleshooting solubility.

Question: I've followed the initial steps and my compound is precipitating. What is my first troubleshooting step?

Answer: Option 1 - Optimize Co-solvent (DMSO) Concentration

The simplest explanation for precipitation is that the final concentration of your organic co-solvent is too low to maintain solubility.[9][10]

  • Causality: DMSO is an excellent solvent that keeps 3,5-Diacetoxybenzamide soluble at high concentrations.[11] When diluted, the percentage of DMSO drops, and the solution's properties shift towards those of water, causing the hydrophobic compound to precipitate.[3]

  • Actionable Advice:

    • Determine the maximum tolerable DMSO concentration for your specific assay or experiment (many cell-based assays can tolerate up to 0.5-1% DMSO).

    • Prepare a dilution series to find the lowest concentration of 3,5-Diacetoxybenzamide that remains soluble at your target DMSO percentage.

    • Always add the DMSO stock to the aqueous buffer while vortexing or stirring, never the other way around. This helps to disperse the compound rapidly and can sometimes prevent localized high concentrations that initiate precipitation.[2]

Question: I'm at the maximum tolerable DMSO concentration and still see precipitation. What's next?

Answer: Option 2 - Employ Solubility-Enhancing Excipients

If optimizing the co-solvent is insufficient, the next step is to use formulation aids designed to increase the aqueous solubility of hydrophobic molecules.[12][13]

  • Causality: Excipients like cyclodextrins create a hydrophilic exterior and a hydrophobic interior pocket.[14][15] The poorly soluble 3,5-Diacetoxybenzamide can become encapsulated within this pocket, forming an "inclusion complex" that is, as a whole, water-soluble.[16][17][18] Surfactants work by forming micelles that encapsulate the drug.[19]

  • Actionable Advice: Cyclodextrin Complexation

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly soluble drugs for in-vitro use.[14][16]

    • Protocol: See Section 4 for a detailed protocol on preparing a formulation with HP-β-CD.

    • Validation: After preparation, filter the solution through a 0.22 µm syringe filter and quantify the concentration of 3,5-Diacetoxybenzamide in the filtrate via a validated analytical method like HPLC-UV. This confirms the amount of truly dissolved compound.

Solubilization Strategy Mechanism Typical Concentration Considerations
Co-solvency (e.g., DMSO, Ethanol) Reduces solvent polarity.[9][10]0.1 - 5% (Assay Dependent)Can be toxic to cells at higher concentrations. May affect protein conformation.
Cyclodextrins (e.g., HP-β-CD) Forms water-soluble inclusion complexes.[16][17]2 - 10% w/vCan sometimes interact with cell membranes or other formulation components.
Surfactants (e.g., Tween-80, Kolliphor® EL) Forms micelles to encapsulate the drug.[19]0.1 - 2%Can cause cell lysis at higher concentrations. May interfere with some assay readouts.
pH Adjustment Ionizes the molecule to increase solubility.[9]pH dependent on pKaHigh Risk: Can cause rapid hydrolysis of the acetoxy groups.

Question: I've heard adjusting pH can help. Should I try that?

Answer: Option 3 - pH Adjustment (Use with Extreme Caution)

  • Causality: Adjusting the pH can increase the solubility of ionizable compounds.[9] While the benzamide itself is not readily ionizable, the potential hydrolysis product, 3,5-dihydroxybenzoic acid, has a carboxylic acid with a pKa around 4.04.[6][7][8] Therefore, at a pH above ~5, this hydrolysis product would be a more soluble carboxylate.

  • High-Risk Warning: This method is not recommended for 3,5-Diacetoxybenzamide. The ester linkages are labile and will likely hydrolyze under the acidic or basic conditions required to see a significant solubility change. This approach should only be considered if the goal is to study the hydrolysis product itself.

Chemical Instability Pathway

G A 3,5-Diacetoxybenzamide (Poorly Soluble) B 3,5-Dihydroxybenzamide (Hydrolysis Product) A->B Hydrolysis C H₂O (Acid or Base catalyst, Heat) C->A

Caption: Potential hydrolysis of 3,5-Diacetoxybenzamide.

Standard Operating Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials: 3,5-Diacetoxybenzamide (solid), anhydrous DMSO, analytical balance, volumetric flask, vortex mixer.

  • Procedure:

    • Accurately weigh the desired amount of 3,5-Diacetoxybenzamide.

    • Transfer the solid to a glass volumetric flask.

    • Add a small amount of anhydrous DMSO to wet the solid.

    • Vortex gently to create a slurry.

    • Add DMSO to approximately 90% of the final volume.

    • Vortex until all solid is completely dissolved. Visually confirm the absence of any particulates.

    • Bring the solution to the final volume with DMSO.

    • Store in a tightly sealed vial at -20°C or -80°C, protected from moisture.

Protocol 2: Determining Aqueous Solubility via HPLC-UV (Shake-Flask Method)

This protocol follows the "gold standard" shake-flask method to determine thermodynamic equilibrium solubility.

  • Materials: 3,5-Diacetoxybenzamide, selected aqueous buffer (e.g., PBS pH 7.4), microcentrifuge tubes, orbital shaker, 0.22 µm syringe filters, calibrated HPLC-UV system.

  • Procedure:

    • Add an excess amount of solid 3,5-Diacetoxybenzamide to a microcentrifuge tube (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end.

    • Add a known volume of the aqueous buffer (e.g., 1 mL).

    • Seal the tubes and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Equilibrate for 24-48 hours to ensure the solution is fully saturated.

    • After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully remove a known volume of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter. This step is critical to remove any remaining fine particulates.

    • Dilute the filtered sample with mobile phase to a concentration that falls within the linear range of your HPLC calibration curve.

    • Quantify the concentration using a validated HPLC-UV method. The method must be demonstrated to be linear, accurate, and precise according to ICH Q2(R1) guidelines.[20][21][22]

    • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

References

  • Vertex AI Search. (n.d.). Benzamide - Grokipedia.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chordiya, M. A., & Senthilkumaran, K. (2012). Cyclodextrin In Drug Delivery: A Review. Open Access Journals.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Wikipedia. (n.d.). Benzamide.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • NIH. (n.d.). Cyclodextrins in drug delivery: An updated review. PMC.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • ChemicalBook. (n.d.). 3,5-Dihydroxybenzoic acid CAS#: 99-10-5.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ICH. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ChemicalBook. (2026, March 14). 3,5-Dihydroxybenzoic acid | 99-10-5.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Merck Millipore. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?.
  • Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid.
  • PubChem. (n.d.). 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424.
  • NIH. (n.d.). 3,5-Dimethoxybenzamide | C9H11NO3 | CID 72878. PubChem.
  • Benchchem. (n.d.). N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enzyme-catalysed hydrolysis of 3,5-cis-diacetoxy-4-trans-benzyloxy-methylcyclopentene and the synthesis of aristeromycin precursors. RSC Publishing.
  • PubChem. (n.d.). 3,5-Dihydroxybenzamide | C7H7NO3 | CID 76604.
  • PubChem. (n.d.). 3,5-Diacetoxybenzoic Acid | C11H10O6 | CID 539869.
  • Benchchem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Retrieved March 24, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmx0YjGAqQ0mC3_ofsu4-GMq7esSfZnRQMBrrQe7Qft_c7S4dm6bEQ0Qf_S6QgGPmIv9rHXC8qNZJ7gpoaeR7qujLivRBr9k4HX9k0eoRklsYPyBfLnp6JzXHz7Dct40SIOQTpYvg_g6SR3MpMNrMpeCOnapA30R55_MzBnpSv9yQ1F-rbwR4-91WGhyVYIWkVQ6zsn4rf964=]([Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for High-Yield 3,5-Diacetoxybenzamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 3,5-diacetoxybenzamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 3,5-diacetoxybenzamide.

The most robust and scalable synthetic route avoids direct amidation of the phenol and instead utilizes a three-step sequence starting from 3,5-dihydroxybenzoic acid: O-acetylation , acyl chloride activation , and nucleophilic amidation . Below, you will find field-proven protocols, integrated self-validating in-process controls (IPCs), and an advanced troubleshooting FAQ to ensure high yields and structural integrity.

Standard Operating Procedure (SOP) & Mechanistic Rationale

Step 1: O-Acetylation to 3,5-Diacetoxybenzoic Acid

Mechanistic Causality: Acetic anhydride alone is a mild electrophile. The addition of pyridine is strictly required as it acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate. This ensures the complete di-acetylation of the less nucleophilic phenolic hydroxyl groups[1].

  • Reaction Setup: Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous pyridine (5 volumes). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add acetic anhydride (3.0 eq) dropwise to control the exothermic reaction.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation (IPC): Quench a micro-aliquot in water. Thin-Layer Chromatography (TLC) should show the complete consumption of the highly polar starting material. Infrared (IR) spectroscopy of the dried precipitate will confirm success via the appearance of a strong ester carbonyl stretch at ~1774 cm⁻¹[1].

  • Isolation: Pour the mixture into ice water and acidify to pH 2 with concentrated HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 3,5-diacetoxybenzoic acid[2].

Step 2: Activation to 3,5-Diacetoxybenzoyl Chloride

Mechanistic Causality: Converting the carboxylic acid to an acid chloride dramatically increases its electrophilicity for the subsequent amidation. Thionyl chloride (SOCl₂) is preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification[3].

  • Reaction Setup: Suspend 3,5-diacetoxybenzoic acid (1.0 eq) in anhydrous toluene or use neat SOCl₂ (1.5 to 5.0 eq)[4].

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which lowers the activation energy of the chlorination and allows for lower reaction temperatures.

  • Propagation: Heat the mixture to 60–80°C for 1.5 hours[4].

  • Self-Validation (IPC): The reaction is complete when the vigorous evolution of SO₂ and HCl gas ceases, and the suspension transitions into a clear solution.

  • Isolation: Remove excess SOCl₂ and solvent under reduced pressure to isolate the crude 3,5-diacetoxybenzoyl chloride. Use immediately in Step 3 to prevent degradation.

Step 3: Nucleophilic Amidation to 3,5-Diacetoxybenzamide

Mechanistic Causality: The nucleophilic acyl substitution between the acid chloride and ammonia forms the final amide[3]. Strict temperature control is paramount to prevent the basic ammonia from hydrolyzing the newly formed ester groups (saponification).

  • Reaction Setup: Cool a large excess of concentrated aqueous ammonia (or a solution of NH₃ in anhydrous dichloromethane) to 0–5°C in an ice-brine bath.

  • Reagent Addition: Dissolve the crude 3,5-diacetoxybenzoyl chloride in anhydrous dichloromethane (DCM). Add this solution dropwise to the vigorously stirred cold ammonia solution.

  • Propagation: Stir for 1 hour strictly at 0–5°C.

  • Self-Validation (IPC): A white precipitate of the target amide will form. Filter, wash with cold water, and dry. ¹H-NMR will show a characteristic 6H singlet at ~2.3 ppm, confirming the acetoxy groups remain fully intact.

Process Optimization Data

Summarized below are the optimized stoichiometric ratios and critical quality attributes (CQAs) required to maintain a self-validating reaction system.

Reaction StepReagents & CatalystsOptimal StoichiometryTemp / TimeExpected YieldCritical Quality Attribute (CQA)
1. O-Acetylation 3,5-Dihydroxybenzoic acid, Ac₂O, Pyridine1.0 : 3.0 : 5.0 (vol)0°C → RT / 2h90–95%Complete di-acetylation (IR: ester C=O at ~1774 cm⁻¹)
2. Chlorination 3,5-Diacetoxybenzoic acid, SOCl₂, DMF (cat.)1.0 : 1.5 : 0.0560–80°C / 1.5hQuantitative (Crude)Cessation of SO₂/HCl gas evolution
3. Amidation 3,5-Diacetoxybenzoyl chloride, NH₃ (aq) or NH₃ (g)1.0 : >5.00–5°C / 1h80–85%Avoidance of ester hydrolysis (NMR: 6H singlet at ~2.3 ppm)

Reaction Workflow Diagram

SynthesisWorkflow SM 3,5-Dihydroxybenzoic Acid (Starting Material) Step1 Step 1: O-Acetylation Reagents: Ac2O, Pyridine Conditions: 0°C to RT, 2h SM->Step1 Int1 3,5-Diacetoxybenzoic Acid (Intermediate 1) Step1->Int1 Step2 Step 2: Acyl Chloride Formation Reagents: SOCl2, DMF (cat.) Conditions: 60-80°C, 1.5h Int1->Step2 Int2 3,5-Diacetoxybenzoyl Chloride (Intermediate 2) Step2->Int2 Step3 Step 3: Amidation Reagents: NH3 (excess) Conditions: 0-5°C, 1h Int2->Step3 Product 3,5-Diacetoxybenzamide (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow for 3,5-diacetoxybenzamide from 3,5-dihydroxybenzoic acid.

Troubleshooting & FAQs

Q1: Why do I observe mono-acetylated byproducts or low yields during the initial O-acetylation step? A1: Incomplete acetylation typically stems from insufficient catalytic activation or premature quenching. Acetic anhydride alone is a mild electrophile. The addition of pyridine is non-negotiable; it acts as a nucleophilic catalyst to generate the highly reactive acetylpyridinium ion[1]. Ensure you are using at least 3.0 equivalents of Ac₂O to drive the equilibrium and maintain the reaction at room temperature for a full 2 hours. If your pyridine is wet, the Ac₂O will hydrolyze into acetic acid, destroying your stoichiometry.

Q2: During the SOCl₂ chlorination step, the reaction mixture darkens significantly and yields a tar-like residue. What is the root cause? A2: This is a classic sign of thermal degradation or polymerized impurities. Thionyl chloride degrades over time, releasing sulfuryl chloride and other reactive sulfur species that can attack the aromatic ring or ester linkages at high temperatures. Resolution: Always distill your SOCl₂ before use. Furthermore, by adding a catalytic amount of DMF (forming the Vilsmeier-Haack complex), you significantly lower the activation energy of the chlorination[3]. This allows you to reduce the reaction temperature from reflux (80°C) to a milder 60°C, preserving the integrity of the acetoxy groups[4].

Q3: Instead of the desired 3,5-diacetoxybenzamide, my amidation step yields a highly insoluble, high-melting white solid. What is this byproduct? A3: You have likely synthesized the imide byproduct, N,N-bis(3,5-diacetoxybenzoyl)amine. This side reaction occurs when the local concentration of the acid chloride exceeds the local concentration of ammonia[3]. The initially formed primary amide acts as a nucleophile and attacks a second equivalent of the acid chloride. Resolution: Reverse your addition order. You must add the acid chloride solution dropwise into a vigorously stirred, large excess of ammonia. Never add ammonia to the acid chloride.

Q4: I am seeing significant loss of the acetoxy groups (saponification) during the final amidation. How can I protect the ester linkages? A4: Aqueous ammonia is strongly basic (pH > 11). Prolonged exposure of your phenyl esters to this environment, especially if the temperature rises above 5°C, will lead to rapid base-catalyzed ester hydrolysis, reverting your molecule back to a phenol derivative. Resolution: Strict thermal control is your primary defense—keep the reaction vessel submerged in an ice-brine bath (0–5°C)[3]. For highly sensitive batches, abandon aqueous ammonia entirely. Instead, bubble anhydrous NH₃ gas into a dry dichloromethane or tetrahydrofuran solution, completely removing water from the system and eliminating the hydrolytic pathway.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Diacetoxybenzamide Stability and Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when using ester-containing compounds like 3,5-Diacetoxybenzamide (CAS 61...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when using ester-containing compounds like 3,5-Diacetoxybenzamide (CAS 61227-18-7). The root cause of assay failure with this molecule is almost always pre-assay degradation.

This guide provides a mechanistic understanding of the compound's chemical vulnerabilities and outlines self-validating protocols to ensure the absolute integrity of your experimental workflows.

The Mechanistic Reality of Phenolic Ester Hydrolysis

To stabilize a compound, we must first understand how it breaks down. 3,5-Diacetoxybenzamide contains two acetate groups attached to a benzene ring (phenolic esters) and a primary carboxamide. While the amide group is generally robust under physiological conditions, phenolic esters are highly labile. The phenoxide ion is an excellent leaving group, making these esters highly susceptible to nucleophilic attack by water[1].

The Causality of Degradation: At pH > 7, hydroxide ions rapidly attack the carbonyl carbon of the acetate groups. Even in neutral aqueous buffers, the sheer molar concentration of water drives hydrolysis, competing directly with your intended reactions[2]. This process yields 3-acetoxy-5-hydroxybenzamide and eventually 3,5-dihydroxybenzamide, releasing acetic acid as a byproduct. To prevent this, strict control of moisture and pH is non-negotiable[3].

Pathway A 3,5-Diacetoxybenzamide (Stable in Anhydrous) B Base/Acid Catalysis + H2O A->B C 3-Acetoxy-5-hydroxybenzamide + Acetic Acid B->C First Ester Cleavage D 3,5-Dihydroxybenzamide + 2 Acetic Acid C->D Second Ester Cleavage + H2O

Figure 1: Stepwise base/acid-catalyzed hydrolysis pathway of 3,5-Diacetoxybenzamide.

Troubleshooting & FAQs

Q1: My assay results are dropping week by week, even though I keep my stock solution in the fridge. What is happening? A: You are experiencing solvent-induced solvolysis or hydrolysis. If your stock solution is prepared in a protic solvent (like methanol or ethanol) or contains trace water, the ester bonds will degrade continuously over time. Solution: Always prepare long-term stock solutions in strictly anhydrous, amine-free solvents like high-quality DMSO or DMF. Aliquot these into single-use vials and store at -80°C to minimize freeze-thaw cycles and atmospheric moisture condensation[2].

Q2: I need to use 3,5-Diacetoxybenzamide in a cell culture assay (pH 7.4). How do I prevent it from degrading before it reaches the cells? A: Phenolic esters hydrolyze rapidly at physiological pH[4]. Solution: Do not pre-mix the compound in the aqueous buffer. Keep the compound in an anhydrous DMSO stock. Spike the compound directly into the aqueous assay medium immediately (within seconds to minutes) before adding it to the cells. If a buffer must be used for intermediate dilutions, utilize a slightly acidic buffer (pH 5.5 - 6.0) where the ester is kinetically more stable, and minimize the incubation time[4].

Q3: My solid powder has become sticky and clumped. Is it still good? A: Clumping is a classic sign of hygroscopicity. The compound has absorbed atmospheric moisture, and solid-state hydrolysis has likely begun, releasing acetic acid (you might even notice a faint vinegar odor). Solution: Discard the clumped batch. For future batches, store the solid powder at -20°C in a tightly sealed container within a desiccator. Purge the container with an inert gas (Argon or Nitrogen) before sealing to displace ambient humidity[3].

Quantitative Stability Profile

To illustrate the vulnerability of phenolic esters, the following table summarizes typical half-lives based on environmental conditions. Note: Data is synthesized from standard phenolic ester degradation kinetics to serve as a practical reference[1][4].

Environmental ConditionSolvent / Buffer MatrixEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous, -80°C Dry DMSO (<0.01% H₂O)> 12 MonthsNone (Stable)
Solid Powder, 25°C Ambient Air (50% RH)Weeks to MonthsSolid-state moisture hydrolysis
Aqueous, pH 4.5 - 6.0 Acetate/Citrate BufferHours to DaysAcid-catalyzed hydrolysis
Aqueous, pH 7.4 PBS or Cell MediaMinutes to HoursNeutral/Base-catalyzed hydrolysis
Aqueous, pH 9.0+ Borate BufferSeconds to MinutesRapid base-catalyzed hydrolysis

Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

Trustworthiness Principle: By deliberately removing water and oxygen from the micro-environment, we eliminate the primary reactants required for hydrolysis, creating a self-preserving system.

  • Equilibration (Critical): Remove the sealed vial of 3,5-Diacetoxybenzamide from -20°C storage. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating degradation[2].

  • Solvent Selection: Use newly opened, sure-seal anhydrous DMSO (water content < 0.005%). Do not use older bottles of DMSO, as it is highly hygroscopic.

  • Dissolution: Dissolve the powder to the desired concentration (e.g., 10 mM). Vortex gently until fully clear.

  • Aliquotting: Dispense into single-use amber microcentrifuge tubes (e.g., 10-50 µL per tube) inside a dry box or under a gentle nitrogen stream.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol B: HPLC Method for Purity Verification

Trustworthiness Principle: Never assume compound integrity. Before critical experiments, validate your stock by quantifying the ratio of intact 3,5-Diacetoxybenzamide to its degradation product (3,5-dihydroxybenzamide).

  • Mobile Phase: Use an acidic mobile phase to halt further hydrolysis during the run.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column: Standard C18 analytical column (e.g., 5 µm, 4.6 x 150 mm).

  • Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Data Interpretation: The intact diacetate will elute later (more hydrophobic) than the mono-acetate and the fully hydrolyzed dihydroxy derivative (most hydrophilic). If the dihydroxy peak exceeds 5% of the total area, discard the stock solution.

Workflow Start Receive 3,5-Diacetoxybenzamide (Solid Powder) Q1 Immediate Use? Start->Q1 StoreSolid Store at -20°C in Desiccator (Argon/N2) Q1->StoreSolid No Solvent Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) Q1->Solvent Yes Water Aqueous Buffer? Solvent->Water PrepFresh Prepare FRESH immediately before assay (pH 5.0 - 6.5) Water->PrepFresh Yes StoreLiquid Aliquot and Store at -80°C (Max 1-2 months) Water->StoreLiquid No (Stock Solution)

Figure 2: Decision matrix for the optimal handling and storage of 3,5-Diacetoxybenzamide.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. Available at:[Link]

  • Conjugation of DOTA Using Isolated Phenolic Active Esters: The Labeling and Biodistribution of Albumin as Blood Pool Marker. ACS Publications (Bioconjugate Chemistry). Available at:[Link]

  • A novel series of phenolic temozolomide (TMZ) esters with 4 to 5-fold increased potency, compared to TMZ, against glioma cells irrespective of MGMT expression. RSC Publishing (RSC Advances). Available at:[Link]

Sources

Optimization

Improving extraction yield of 3,5-Diacetoxybenzamide from biological matrices

Welcome to the Analytical Troubleshooting & Support Center for the extraction and quantification of 3,5-Diacetoxybenzamide . This portal is designed for bioanalytical scientists and drug development professionals facing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting & Support Center for the extraction and quantification of 3,5-Diacetoxybenzamide .

This portal is designed for bioanalytical scientists and drug development professionals facing low recovery, matrix interference, or reproducibility issues when extracting this ester-containing compound from complex biological matrices (e.g., plasma, serum, and tissue homogenates).

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my extraction yield of 3,5-Diacetoxybenzamide from human plasma drop significantly after just 30 minutes of benchtop processing? The Causality: The primary culprit is enzymatic hydrolysis. 3,5-Diacetoxybenzamide contains two ester linkages (acetoxy groups). Biological matrices, particularly human and rodent plasma, are rich in esterases (such as butyrylcholinesterase and carboxylesterase). Without immediate stabilization, these enzymes rapidly cleave the ester bonds, converting your target analyte into mono-hydroxybenzamide or 3,5-dihydroxybenzamide metabolites. The Solution: You must pre-treat the biological matrix with an esterase inhibitor immediately upon collection. Inhibitors such as phenylmethylsulfonyl fluoride (PMSF) or diisopropylfluorophosphate (DFP) covalently bind to the active site serine residues of esterases, permanently halting degradation[1].

Q2: I added an esterase inhibitor (Paraoxon) to stabilize the esters, but now I am seeing massive ion enhancement/suppression in my LC-MS/MS analysis. How do I fix this? The Causality: Esterase inhibitors and their hydrolytic byproducts are notorious for causing severe matrix effects during electrospray ionization (ESI). For instance, Paraoxon can cause significant ion enhancement (~70%), while others like eserine cause ion suppression[1]. When using simple Protein Precipitation (PPT), these inhibitors remain in the final extract and co-elute with your target analyte. The Solution: Shift from PPT to a Polymeric Reversed-Phase Solid-Phase Extraction (SPE) workflow. SPE allows you to selectively wash away the highly polar inhibitor byproducts before eluting the moderately lipophilic 3,5-Diacetoxybenzamide[2].

Q3: What is the optimal pH for extracting 3,5-Diacetoxybenzamide, and why do I lose recovery at high pH? The Causality: The optimal extraction pH is strictly between 4.5 and 6.0 . At a pH > 7.5, base-catalyzed chemical hydrolysis of the ester groups accelerates rapidly. At a pH < 3.0, acid-catalyzed hydrolysis occurs. The Solution: Buffer your plasma samples with 100 mM Ammonium Acetate (pH 5.0) prior to extraction. This keeps the matrix slightly acidic, ensuring chemical stability of the esters while maintaining the molecule in a neutral state (the amide is non-ionizable at physiological pH), which maximizes its affinity for reversed-phase SPE sorbents[3].

Part 2: Data Hub - Sorbent & Inhibitor Performance

To make informed decisions on your sample preparation strategy, review the empirical data below comparing different extraction methodologies and stabilization techniques.

Table 1: Impact of Esterase Inhibitors on 3,5-Diacetoxybenzamide Recovery (Human Plasma, 1-Hour Benchtop Incubation)

Stabilization StrategyConcentrationMatrix Effect (LC-MS/MS)Absolute Recovery (%)
No Inhibitor (Control) N/AMinimal12.4%
PMSF 10 mMModerate Suppression (-15%)88.7%
DFP 20 mMMinimal94.2%
Paraoxon 20 mMSevere Enhancement (+70%)91.5%

Table 2: Solid-Phase Extraction (SPE) Sorbent Efficiency (Buffered at pH 5.0)

SPE Sorbent TypeWash Solvent ToleranceElution SolventOverall Yield (%)
Silica C18 5% Methanol100% Methanol65.3%
Mixed-Mode Cation Exchange 100% Methanol5% NH4OH in MeOH18.1% (Hydrolysis risk)
Polymeric Reversed-Phase (HLB) 10% Methanol100% Acetonitrile96.8%

Part 3: Visual Workflows & Pathway Dynamics

Pathway Plasma Biological Matrix (Plasma/Tissue) Esterase Esterases (Active) Plasma->Esterase Drug 3,5-Diacetoxybenzamide (Intact Ester) Degraded Hydrolyzed Metabolites (Loss of Yield) Drug->Degraded Hydrolysis Esterase->Drug Catalyzes Inhibitor Esterase Inhibitor (PMSF/DFP) Inhibitor->Esterase Covalent Binding (Inhibition)

Mechanism of esterase-mediated degradation and stabilization via inhibitors.

SPE Condition 1. Condition MeOH & Water Load 2. Load Stabilized Plasma Condition->Load Wash 3. Wash 10% MeOH in Water Load->Wash Elute 4. Elute 100% Acetonitrile Wash->Elute Evaporate 5. Dry & Reconstitute Mobile Phase Elute->Evaporate

Step-by-step Polymeric Solid-Phase Extraction (SPE) workflow for optimal recovery.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Plasma Stabilization & Matrix Buffering

Causality Check: This protocol prevents both enzymatic and pH-driven chemical hydrolysis before extraction begins.

  • Preparation: Prepare a 100 mM stock solution of DFP (Diisopropylfluorophosphate) in cold isopropanol.

  • Spiking: Immediately upon thawing or collecting plasma, add 10 µL of the DFP stock per 1 mL of plasma (Final concentration: 1 mM). Vortex gently for 10 seconds.

  • Buffering: Add 200 µL of 100 mM Ammonium Acetate buffer (pH 5.0) to 100 µL of the stabilized plasma.

  • Self-Validation System:

    • Test: Run a parallel "Blank Plasma + Target Spike" without the DFP inhibitor, and incubate both at room temperature for 1 hour before extraction.

    • Validation: If the uninhibited sample yields <20% recovery compared to the DFP-treated sample, your stabilization protocol is actively working and esterase activity is confirmed as the primary variable.

Protocol B: Polymeric Reversed-Phase SPE Workflow

Causality Check: We utilize a polymeric reversed-phase sorbent (e.g., Oasis HLB) because it provides excellent retention for neutral amides and tolerates a stronger wash step than silica-based C18, allowing for superior phospholipid removal[2][3].

  • Conditioning: Pass 1.0 mL of 100% Methanol through the 30 mg polymeric SPE cartridge, followed by 1.0 mL of MS-grade Water. Do not let the sorbent dry.

  • Loading: Apply the 300 µL buffered plasma mixture (from Protocol A) to the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 1.0 mL of 10% Methanol in Water.

    • Why? 10% Methanol is strong enough to wash away salts, endogenous peptides, and polar inhibitor byproducts (like diisopropyl phosphate), but weak enough that the lipophilic diacetoxy groups keep the target anchored to the sorbent.

  • Elution: Elute the target with 1.0 mL of 100% Acetonitrile.

    • Why Acetonitrile? It acts as a secondary protein crash for any residual matrix proteins that survived the wash, ensuring a pristine extract for LC-MS/MS.

  • Reconstitution: Evaporate the eluate under a gentle stream of Nitrogen at 30°C (avoid high heat to prevent thermal degradation of the esters). Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Self-Validation System:

    • Test: Spike a known concentration of 3,5-Diacetoxybenzamide directly into the post-extraction blank matrix (post-column infusion equivalent).

    • Validation: Compare the peak area of this post-extraction spike to a neat standard in solvent. A difference of <10% validates that your SPE wash step successfully eliminated ion-suppressing matrix effects.

References

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed / National Institutes of Health (NIH). URL:[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. URL:[Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Corporation. URL:[Link]

Sources

Troubleshooting

The Mechanistic Root Cause: Why Does 3,5-Diacetoxybenzamide Tail?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3,5-Diacetoxybenzami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3,5-Diacetoxybenzamide .

This guide bypasses generic advice to focus on the exact physicochemical behavior of this molecule, providing self-validating protocols to restore peak symmetry and ensure analytical integrity.

To solve peak tailing, we must first understand the causality driven by the molecule's structure. 3,5-Diacetoxybenzamide presents a unique "chromatographic duality":

  • The Amide Group (Secondary Interactions): The benzamide moiety is highly polar, acting as both a strong hydrogen bond donor (-NH₂) and acceptor (C=O). In reversed-phase HPLC, this group readily forms hydrogen bonds with unreacted, acidic silanol groups (Si-OH or Si-O⁻) on the silica stationary phase[1][2]. Because these polar interactions operate on slower desorption kinetics than standard hydrophobic retention, the analyte molecules elute at different rates, dragging out the trailing edge of the peak[3].

  • The Diacetoxy Groups (pH Sensitivity): Typically, silanol interactions are suppressed by dropping the mobile phase pH to ~2.0 to fully protonate the silica surface[3]. However, 3,5-Diacetoxybenzamide contains two ester linkages. Exposing esters to highly acidic (pH < 3.0) or basic (pH > 7.0) conditions during the run or in the autosampler will induce hydrolysis, leading to degradation peaks (e.g., 3-hydroxy-5-acetoxybenzamide).

Therefore, resolving tailing for this compound requires a delicate balance: we must shield the silanols without relying on extreme pH adjustments[4].

Diagnostic Decision Tree

Before altering your method, use the workflow below to definitively isolate whether the tailing is a chemical interaction (specific to the amide) or a physical system failure (affecting all peaks)[5].

G start Peak Tailing Observed (USP Tf > 1.5) check_peaks Do all peaks tail or just 3,5-Diacetoxybenzamide? start->check_peaks all_peaks All Peaks Tail (Physical/System Issue) check_peaks->all_peaks one_peak Only Amide Peak Tails (Chemical Interaction) check_peaks->one_peak void_check Check for Column Void or Blocked Frit all_peaks->void_check tubing_check Minimize Extra-Column Volume (Tubing/Fittings) all_peaks->tubing_check silanol_check Silanol H-Bonding with Amide Group one_peak->silanol_check ph_adjust Adjust Mobile Phase pH to 3.5 - 4.5 (Protect Esters) silanol_check->ph_adjust column_change Switch to Endcapped or Polar-Embedded Column silanol_check->column_change

Figure 1: Diagnostic workflow for isolating physical vs. chemical peak tailing causes.

Self-Validating Troubleshooting Protocols

Protocol A: Mobile Phase & Buffer Optimization

Because we cannot drop the pH to 2.0 due to the diacetoxy groups, we must use a highly controlled, buffered mobile phase to mask silanol activity while preserving ester integrity[4].

  • Step 1: Buffer Selection. Prepare a 20 mM Ammonium Formate buffer. A higher buffer concentration (>20 mM) provides the necessary ionic strength to outcompete the analyte for ionized silanol sites[3].

  • Step 2: pH Adjustment. Carefully adjust the aqueous buffer to pH 3.8 using LC-MS grade formic acid. This is the "Goldilocks zone"—acidic enough to protonate a significant fraction of free silanols, but mild enough to prevent ester hydrolysis.

  • Step 3: Equilibration. Flush the column with at least 15–20 column volumes of the new mobile phase to ensure complete surface equilibration.

  • Step 4: Self-Validation Check. Inject a standard solution. Calculate the USP Tailing Factor (Tf). If Tf drops below 1.5[4] and no early-eluting degradation shoulders appear, the mobile phase is validated.

Protocol B: Stationary Phase (Column) Upgrade

If pH optimization is insufficient, the stationary phase chemistry must be changed to physically block the amide from reaching the silica surface.

  • Step 1: Column Selection. Replace standard Type-A or older C18 columns with a Polar-Embedded C18 or a high-density endcapped Type-B silica column[6]. Polar-embedded columns contain an internal amide, ether, or urea group near the silica surface that forms an internal hydrogen-bonding shield, repelling the 3,5-Diacetoxybenzamide from the underlying silanols.

  • Step 2: Installation & Washing. Install the column and wash with 100% strong solvent (e.g., Acetonitrile) to remove manufacturing residues, then equilibrate with your mobile phase.

  • Step 3: Self-Validation Check. Inject a neutral, hydrophobic probe (e.g., toluene) followed by 3,5-Diacetoxybenzamide. If both peaks exhibit a Tf between 0.9 and 1.2, the secondary interactions have been successfully eliminated[5].

Protocol C: Mitigating Injection Solvent Mismatch

Amides are highly sensitive to solvent mismatch. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and band broadening, mimicking peak tailing[7].

  • Step 1: Solvent Matching. Dilute or reconstitute your 3,5-Diacetoxybenzamide sample so that the organic concentration of the injection solvent is strictly equal to or less than the starting organic composition of the mobile phase[7].

  • Step 2: Volume Reduction. If solvent matching is impossible due to solubility limits, reduce the injection volume to ≤ 5 µL to allow rapid on-column dilution.

  • Step 3: Self-Validation Check. Perform a volume linearity test (inject 2 µL, 5 µL, and 10 µL). If the peak shape degrades only at higher volumes, solvent mismatch/overloading is confirmed and resolved by the lower volume limit.

Quantitative Performance Matrix

Use this reference table to benchmark your expected chromatographic outcomes based on your chosen parameters.

Chromatographic ConditionColumn ChemistryMobile Phase pHBuffer Conc.Expected USP TfResolution Outcome
Sub-optimal (Baseline) Standard C18 (Unendcapped)6.5 (Unbuffered)None> 2.5 Severe tailing; poor integration.
Extreme pH (Risk) Standard C182.0 (TFA)0.1%1.3 Good shape, but ester hydrolysis occurs.
Optimized Buffer Endcapped C18 (Type B)3.8 (Formate)20 mM1.2 - 1.4 Acceptable symmetry; stable analyte.
Ideal System Polar-Embedded C183.8 (Formate)20 mM0.9 - 1.1 Perfect Gaussian peak; high reproducibility.

Frequently Asked Questions (FAQs)

Q: My USP Tailing Factor (Tf) is 1.4. Do I need to troubleshoot? A: For most validated analytical methods, a Tf between 0.9 and 1.5 is considered acceptable[4][5]. If your resolution from adjacent impurities is sufficient and your integration is reproducible, a Tf of 1.4 does not require further troubleshooting.

Q: I applied the pH 3.8 buffer, but the peak is now splitting instead of tailing. What happened? A: Peak splitting, especially when it suddenly appears after a method change, often indicates a physical disruption rather than a chemical one. You may have a partially blocked inlet frit or a void at the head of the column[5]. Reverse flush the column (if permitted by the manufacturer) or replace the guard column.

Q: Can I use Triethylamine (TEA) as a silanol masking agent for this method? A: While TEA is a traditional sacrificial base used to block silanols[3], it is generally not recommended for modern LC-MS applications due to severe ion suppression. Furthermore, with modern high-purity, fully endcapped Type-B silica columns, the use of TEA is obsolete and unnecessarily complicates mobile phase preparation.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization and Purification of 3,5-Diacetoxybenzamide

Welcome to the Technical Support Center for 3,5-Diacetoxybenzamide (CAS: 61227-18-7). As a highly functionalized aromatic intermediate, this compound presents unique physicochemical challenges during downstream processin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Diacetoxybenzamide (CAS: 61227-18-7). As a highly functionalized aromatic intermediate, this compound presents unique physicochemical challenges during downstream processing. The presence of two labile ester (acetoxy) groups and a hydrogen-bond-donating amide group creates competing liabilities: a high susceptibility to solvolysis during purification, and a strong propensity for liquid-liquid phase separation (LLPS, or "oiling out") during crystallization.

This guide is designed for process chemists and drug development professionals to troubleshoot these specific bottlenecks using thermodynamically grounded and field-proven methodologies.

PART 1: Chemical Stability & Purification FAQs

Q1: I am losing my acetoxy groups during hot recrystallization, resulting in poor purity and low yields. What is causing this degradation? A1: The degradation is driven by solvolysis (specifically, transesterification or hydrolysis) of the acetoxy groups. The acetoxy group functions as an ester linkage that is highly susceptible to nucleophilic attack at the carbonyl carbon, which forms a transient tetrahedral intermediate before cleavage[1]. If you are using nucleophilic, protic solvents like methanol or ethanol for hot recrystallization, the thermal energy overcomes the activation barrier for transesterification, stripping the acetyl groups to form 3-acetoxy-5-hydroxybenzamide or fully hydrolyzed 3,5-dihydroxybenzamide[2].

  • The Fix: Completely eliminate primary and secondary alcohols from your workflow. Transition to aprotic solvent systems such as Ethyl Acetate/Heptane or Acetone/Water. Ensure that any aqueous anti-solvents are strictly pH-neutral, as the kinetics of base-catalyzed acetate ester hydrolysis are second-order and accelerate rapidly even under mildly basic conditions[2].

Q2: How can I selectively purge the mono-deacetylated impurity (3-acetoxy-5-hydroxybenzamide) if it has already formed? A2: The mono-deacetylated impurity contains a free phenolic hydroxyl group, which acts as a strong hydrogen bond donor and significantly increases the molecule's polarity compared to the fully protected 3,5-diacetoxybenzamide. You can exploit this polarity differential through anti-solvent crystallization . By dissolving the crude mixture in a polar aprotic solvent (e.g., Tetrahydrofuran) and titrating in a non-polar anti-solvent (e.g., Toluene or Heptane), the less polar 3,5-diacetoxybenzamide will reach supersaturation and nucleate first, leaving the more polar phenolic impurity dissolved in the mother liquor.

PART 2: Crystallization & Phase Separation FAQs

Q3: During cooling, my solution turns into a milky emulsion and forms a sticky resin at the bottom of the flask instead of crystals. How do I recover the solid? A3: Your system is experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in pharmaceutical processing as "oiling out"[3][4]. This occurs when the cooling trajectory hits the liquid-liquid miscibility gap (binodal curve) before it crosses the Metastable Zone Width (MSZW) required for crystal nucleation[5]. The system separates into a solute-rich oil phase and a solvent-rich continuous phase[3]. Because the oil phase is highly viscous, molecular diffusion is hindered, preventing the ordered packing required for crystallization.

  • The Fix: Do not attempt to crystallize directly from the emulsion, as this traps impurities and yields amorphous solids. Instead, reheat the system until it returns to a single clear phase. To bypass the miscibility gap, you must alter the thermodynamic trajectory: either reduce the solute concentration, change the solvent ratio, or introduce seed crystals halfway into the MSZW before the cloud point is reached[5].

Q4: How do I design an anti-solvent crystallization protocol that avoids oiling out entirely? A4: The key is controlling the rate of supersaturation generation. In anti-solvent crystallization, the instantaneous local supersaturation at the feeding point can reach extreme levels, immediately triggering LLPS[4][6]. You must map the ternary phase diagram (Solute/Solvent/Anti-solvent) and operate strictly within the metastable zone[6]. Use highly controlled dosing rates for the anti-solvent and employ in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or ATR-FTIR to monitor the onset of nucleation versus droplet formation in real-time[6].

PART 3: Data Presentation & Experimental Workflows

Table 1: Solvent System Matrix for 3,5-Diacetoxybenzamide

To prevent both chemical degradation and physical phase separation, solvent selection must be optimized. Below is a validated matrix for process design.

Solvent SystemRoleHydrolysis RiskOiling Out (LLPS) RiskRecommended Application
Methanol / Water Solvent / Anti-solventHigh (Transesterification)ModerateNot Recommended
Acetone / Water Solvent / Anti-solventLow (Neutral pH required)High (If dosed rapidly)Primary crystallization (Requires strict dosing control)
EtOAc / Heptane Solvent / Anti-solventVery LowLowImpurity purging & final polishing
THF / Toluene Solvent / Anti-solventVery LowModerateScale-up continuous crystallization
Step-by-Step Protocol: Seeded Anti-Solvent Crystallization (Acetone/Water)

This self-validating protocol utilizes seeding to bypass the miscibility gap, ensuring high-purity crystalline 3,5-diacetoxybenzamide without oiling out.

  • Dissolution: Suspend 10.0 g of crude 3,5-diacetoxybenzamide in 40 mL of anhydrous Acetone in a jacketed reactor.

  • Heating: Heat the suspension to 45°C under moderate agitation (250 rpm) until complete dissolution is achieved. Validation check: Solution must be completely transparent.

  • Initial Anti-Solvent Dosing: Slowly dose 15 mL of DI Water (pH 7.0) at a rate of 1.0 mL/min using a syringe pump. The solution will remain clear but enter the Metastable Zone (supersaturated).

  • Seeding: Pause dosing. Introduce 0.1 g (1 wt%) of pure 3,5-diacetoxybenzamide seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish and consume initial supersaturation[4][5].

  • Secondary Dosing: Resume Water dosing (25 mL) at a slower rate of 0.5 mL/min. Validation check: Monitor via FBRM; chord counts should increase steadily (crystal growth) without a sudden spike in fine counts (secondary nucleation) or turbidity (LLPS)[6].

  • Cooling & Isolation: Linearly cool the reactor to 5°C over 2 hours. Filter the resulting slurry, wash with cold 1:1 Acetone/Water, and dry under vacuum at 40°C.

PART 4: Workflow Visualization

The following process diagram illustrates the logical decision tree for managing supersaturation and avoiding LLPS during the crystallization of 3,5-diacetoxybenzamide.

CrystallizationWorkflow Start Dissolve 3,5-Diacetoxybenzamide in Acetone at 45°C AddAnti Begin Anti-Solvent (Water) Dosing (Controlled Rate: 1.0 mL/min) Start->AddAnti CheckLLPS Does the solution become milky/emulsified? (LLPS) AddAnti->CheckLLPS OilingOut Oiling Out Detected (Miscibility Gap Hit) CheckLLPS->OilingOut Yes (Turbidity) Seed Add Seed Crystals at Low Supersaturation CheckLLPS->Seed No (Clear) Adjust Heat to re-dissolve. Reduce dosing rate & Seed earlier in MSZW OilingOut->Adjust Adjust->AddAnti Crystallize Crystal Nucleation & Growth (Monitor via FBRM) Seed->Crystallize Isolate Filter, Wash & Dry (High Purity Product) Crystallize->Isolate

Fig 1: Troubleshooting workflow for bypassing Liquid-Liquid Phase Separation via controlled seeding.

References

  • Grokipedia - Acetoxy group (Hydrolysis and Deprotection Kinetics). Available at: [Link]

  • ResearchGate - An In-Line Study of Oiling Out and Crystallization (Liquid-Liquid Phase Separation). Available at: [Link]

  • Mettler Toledo - Oiling Out in Crystallization: Detection and Control Strategies. Available at: [Link]

  • MDPI - Special Issue: Anti-Solvent Crystallization (Troubleshooting and Seeding). Available at: [Link]

  • ResearchGate - Process Design for Anti-solvent Crystallization in Oiling-out Systems. Available at: [Link]

  • ACS Publications (Langmuir) - Catalysis of Aryl Ester Hydrolysis and Tetrahedral Intermediate Formation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up &amp; Impurity Control for 3,5-Diacetoxybenzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing unexpected bottlenecks during the scale-up of 3,5-diacetoxyben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing unexpected bottlenecks during the scale-up of 3,5-diacetoxybenzamide (CAS 61227-18-7).

While the amidation of 3,5-diacetoxybenzoyl chloride appears straightforward on paper, the dual reactivity of the molecule—specifically the lability of its phenolic acetates—creates a highly complex impurity profile at scale. This guide dissects the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Origins of Impurities

Q1: During the amidation of 3,5-diacetoxybenzoyl chloride, we observe a significant increase in impurities at the 1 kg scale compared to our 10 g lab scale. Why is this happening?

Answer: Scale-up inherently alters mass and heat transfer rates. The amidation reaction is highly exothermic. At the bench scale, heat dissipates rapidly, but at the 1 kg scale, localized hot spots occur. The primary impurities generated under these conditions are des-acetylated byproducts (e.g., 3-acetoxy-5-hydroxybenzamide) and oligomeric esters .

The Causality: Ammonia is not only a strong nucleophile for the acyl chloride but also capable of aggressive aminolysis of the phenolic acetate esters if the internal temperature exceeds 5°C. Furthermore, 3,5-diacetoxybenzoic acid derivatives are classic AB2-type monomers widely used in the synthesis of hyperbranched polymers[1]. If even a small fraction of the acetate groups is cleaved to form a free phenol, this newly exposed phenolic -OH can rapidly attack unreacted 3,5-diacetoxybenzoyl chloride, triggering a cascade of hyperbranched oligomerization[2].

Q2: How can we differentiate between unreacted starting material and hydrolysis byproducts in our HPLC profile?

Answer: Unreacted 3,5-diacetoxybenzoyl chloride will rapidly hydrolyze to 3,5-diacetoxybenzoic acid in the reverse-phase HPLC mobile phase. This peak typically elutes later than the target benzamide due to the carboxylic acid's hydrophobicity under standard acidic HPLC conditions (e.g., 0.1% TFA). Conversely, aminolysis products (loss of one or both acetyl groups) expose polar hydroxyl groups, causing them to elute much earlier than the target 3,5-diacetoxybenzamide.

Section 2: Process Optimization & Quantitative Data

Q3: What are the optimal parameters to minimize these side reactions while ensuring complete conversion?

Answer: To suppress both acetate cleavage and subsequent AB2-type oligomerization, you must strictly control the stoichiometry of ammonia, the addition rate, and the temperature. We have evaluated the impurity profiles across different scale-up parameters to establish a robust design space.

Table 1: Effect of Reaction Conditions on 3,5-Diacetoxybenzamide Purity (1 kg Scale)

Temperature (°C)NH3 EquivalentsAddition Time (h)Target Yield (%)Des-acetylated Impurity (%)Oligomer Impurity (%)
-5 to 02.054.094.5< 0.5< 0.1
5 to 102.052.088.23.41.2
15 to 202.501.072.112.88.5
-5 to 03.00 (Excess)4.081.015.20.8

Field Insight: The data clearly demonstrates that keeping the temperature below 0°C and strictly limiting ammonia to a slight stoichiometric excess (2.05 eq: 1 eq for the amidation, 1 eq to neutralize the HCl byproduct, and 0.05 eq excess) is critical. Excess ammonia directly drives the aminolysis of the acetate protecting groups, even at low temperatures.

Section 3: Validated Experimental Protocols

Q4: Can you provide a scale-up protocol for the amidation step that physically prevents and detects these issues?

Answer: Yes. The following protocol is engineered to be a self-validating system . By utilizing a biphasic quench system (mildly acidic aqueous buffer and Ethyl Acetate), the reaction provides immediate physical feedback. If the temperature or stoichiometry drifted during the reaction, generating oligomeric impurities, these polymeric byproducts act as surfactants. Consequently, the organic phase will form an intractable emulsion during extraction. A rapid, sharp phase separation physically validates that the reaction parameters were successfully maintained and the product is strictly monomeric.

Step-by-Step Methodology: Scale-Up Synthesis of 3,5-Diacetoxybenzamide

  • Preparation: Dissolve 1.0 kg of 3,5-diacetoxybenzoyl chloride in 5.0 L of anhydrous tetrahydrofuran (THF) in a 20 L jacketed reactor.

  • Cooling: Chill the solution to -5°C using a Huber chiller. Ensure the internal temperature probe is calibrated and positioned in the lower third of the reactor.

  • Ammonia Addition: Bubble anhydrous ammonia gas (or add 0.5 M ammonia in dioxane via dropping funnel) into the reactor. Critical Step: Maintain the internal temperature strictly between -5°C and 0°C. Add exactly 2.05 molar equivalents.

  • Agitation: Maintain vigorous stirring (300 rpm) to prevent localized concentration gradients of ammonia, which cause premature acetate cleavage.

  • Reaction Monitoring: Stir for 2 hours at 0°C. Draw a 1 mL aliquot, quench in cold water, and extract with EtOAc for TLC/HPLC analysis to confirm the disappearance of the acid chloride.

  • Self-Validating Quench: Quench the reaction by slowly adding 2.0 L of cold, mildly acidic buffer (0.1 M NaH2PO4, pH 4.5) to neutralize trace ammonia and prevent post-reaction aminolysis.

  • Extraction: Extract with 5.0 L of Ethyl Acetate (EtOAc). Validation Check: Observe the phase separation. A clean break within 2 minutes validates low oligomer content. An emulsion indicates AB2 polymerization has occurred.

  • Crystallization: Wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum. Recrystallize the crude solid from a mixture of EtOAc and Heptane (1:3) to obtain pure 3,5-diacetoxybenzamide as a white crystalline solid[3].

Section 4: Downstream Processing & Dehydration Risks

Q5: We use 3,5-diacetoxybenzamide as an intermediate to synthesize 3,5-diacetoxybenzonitrile. How do we prevent yield loss during the dehydration step?

Answer: The conversion of 3,5-diacetoxybenzamide to 5-cyano-1,3-phenylene diacetate (3,5-diacetoxybenzonitrile) requires a mild dehydrating agent to avoid cleaving the ester bonds. Traditional harsh reagents like P2O5 or SOCl2 at reflux will degrade the molecule.

The recommended approach is to use 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) in N,N-dimethylformamide (DMF)[4]. DMF acts as a Vilsmeier-Haack-type catalyst. This allows the dehydration to occur smoothly at room temperature, completely preserving the acetate groups[4].

Workflow SM 3,5-Diacetoxybenzoyl Chloride Amidation Amidation (NH3 / THF) Temp < 0°C SM->Amidation + 2.05 eq NH3 Target 3,5-Diacetoxybenzamide Amidation->Target Controlled T Imp1 Acetate Cleavage (Aminolysis) Amidation->Imp1 Excess NH3 / High T Dehydration Dehydration (TCT / DMF) Room Temp Target->Dehydration Clean Intermediate Imp2 AB2 Oligomerization (Hyperbranched Esters) Imp1->Imp2 Phenol attacks SM Nitrile 3,5-Diacetoxybenzonitrile Dehydration->Nitrile Mild Dehydration

Logical mapping of reaction pathways, impurity generation, and downstream dehydration.

References

1.[1] Title: Hyperbranched polymers for biomedical applications 978-981-10-6514-9, 9811065144, 978-981-10-6513-2 Source: DOKUMEN.PUB URL:

2.[2] Title: Chemistry and Properties of Cross-Linked All-Aromatic Hyperbranched Polyaryletherketones | Macromolecules Source: ACS Publications URL:

3.[3] Title: Product Catalogue | Astech Ireland Ltd Source: Astech Ireland Ltd URL:

4.[4] Title: 5-Cyano-1,3-phenylene diacetate Source: IUCr Journals URL:

Sources

Reference Data & Comparative Studies

Validation

3,5-Diacetoxybenzamide vs. 3,5-Dihydroxybenzamide: A Comprehensive Biological Activity and Pharmacokinetic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the optimization of biologically active phenoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the optimization of biologically active phenolic compounds, balancing target affinity with pharmacokinetic viability is a primary challenge. 3,5-Dihydroxybenzamide (DHBA) is a potent, biologically active scaffold recognized for its robust antioxidant capacity and enzyme inhibitory properties (such as tyrosinase inhibition) [1, 2]. However, like many polyphenolic-like compounds, its high polarity and susceptibility to rapid phase II metabolism (glucuronidation and sulfation) limit its cellular permeability and in vivo bioavailability.

3,5-Diacetoxybenzamide (DABA) serves as the lipophilic prodrug to DHBA. By masking the free phenolic hydroxyl groups with acetyl esters, DABA bypasses the pharmacokinetic bottlenecks of DHBA. Once inside the intracellular environment, ubiquitous carboxylesterases hydrolyze the ester bonds, liberating the active DHBA. This guide objectively compares the physicochemical properties, biological activities, and experimental workflows for evaluating these two compounds.

Mechanistic Rationale: The Prodrug Strategy

Understanding the causality behind the structural modification from DHBA to DABA requires analyzing molecular interactions at the biological interface.

Phenolic hydroxyl groups act as strong hydrogen bond donors and acceptors, significantly increasing the Topological Polar Surface Area (TPSA). A high TPSA restricts passive transcellular diffusion across lipid bilayers. Furthermore, free hydroxyls are prime targets for first-pass metabolism.

By converting DHBA to DABA (acetylation):

  • Permeability Enhancement: The masking of hydrogen bonds decreases TPSA and increases the partition coefficient (LogP), thermodynamically favoring partitioning into the lipid bilayer.

  • Metabolic Shielding: The acetyl groups protect the core aromatic ring from premature oxidation and phase II conjugation in the gut and liver.

  • Intracellular Trapping: Once DABA diffuses into the cell, intracellular esterases (e.g., CES1/CES2) cleave the acetyl groups. The resulting DHBA is highly polar, effectively "trapping" the active metabolite inside the cell where it can engage intracellular targets (e.g., scavenging reactive oxygen species) [3].

Prodrug Activation Pathway

Pathway DABA 3,5-Diacetoxybenzamide (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) DABA->Membrane IntracellularDABA Intracellular 3,5-Diacetoxybenzamide Membrane->IntracellularDABA Esterase Intracellular Esterases (Hydrolysis) IntracellularDABA->Esterase DHBA 3,5-Dihydroxybenzamide (Active Compound) Esterase->DHBA Target Target Engagement (Antioxidant/Enzyme Inhibition) DHBA->Target

Caption: Intracellular activation pathway of 3,5-Diacetoxybenzamide via esterase-mediated hydrolysis.

Physicochemical & Pharmacokinetic Profiling

The structural differences between the two compounds dictate their behavior in biological assays. The table below summarizes the theoretical and observed parameters critical for assay design.

Parameter3,5-Dihydroxybenzamide (DHBA)3,5-Diacetoxybenzamide (DABA)Pharmacokinetic Implication
Molecular Weight 153.14 g/mol 237.21 g/mol Both are well within Lipinski's Rule of 5.
LogP (Predicted) ~0.0 - 0.2~1.5 - 1.8DABA exhibits superior lipophilicity for membrane transport.
H-Bond Donors 4 (2x OH, 1x NH2)2 (1x NH2)DABA has fewer H-bond donors, facilitating passive diffusion.
TPSA 83.5 Ų98.7 ŲDABA's ester oxygens increase total TPSA, but lack of H-donors overrides this for permeability.
In Vitro Antioxidant Highly Active (Direct Scavenger)Inactive (Requires Activation)DABA cannot donate hydrogen atoms to neutralize free radicals until hydrolyzed.
Cellular Uptake Low (Paracellular/Transporter)High (Passive Transcellular)DABA achieves higher intracellular concentrations of the active pharmacophore.

Experimental Methodologies

To objectively compare these compounds, the experimental design must be a self-validating system . This means incorporating specific controls (e.g., esterase inhibitors) to prove that DABA's cellular efficacy is strictly dependent on its conversion to DHBA.

Protocol 1: Caco-2 Permeability and Intracellular Hydrolysis Assay

This protocol evaluates the intestinal absorption potential and the intracellular conversion rate of the prodrug.

Materials:

  • Caco-2 cell line (cultured for 21 days on Transwell inserts to form a polarized monolayer).

  • Test compounds: DHBA and DABA (10 µM in HBSS buffer, 1% DMSO).

  • Control: Bis-p-nitrophenyl phosphate (BNPP, 100 µM) as a broad-spectrum carboxylesterase inhibitor.

  • Lucifer Yellow (monolayer integrity marker).

Step-by-Step Workflow:

  • Integrity Check: Verify Caco-2 monolayer integrity using Transepithelial Electrical Resistance (TEER > 300 Ω·cm²) and Lucifer Yellow permeability (P_app < 1 × 10⁻⁶ cm/s).

  • Inhibitor Pre-incubation: For the esterase-inhibition cohort, pre-incubate the apical and basolateral compartments with 100 µM BNPP for 30 minutes at 37°C.

  • Dosing: Apply 10 µM of DHBA or DABA to the apical chamber (A). Fill the basolateral chamber (B) with blank HBSS.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh HBSS.

  • Cell Lysis: At 120 minutes, wash the Caco-2 cells with ice-cold PBS and lyse using RIPA buffer to quantify intracellular accumulation.

  • LC-MS/MS Quantification: Analyze all samples using LC-MS/MS. Track the parent mass for both DABA (m/z 238.07 [M+H]⁺) and DHBA (m/z 154.05 [M+H]⁺).

Expected Causality & Results:

  • DHBA Cohort: Low basolateral recovery; minimal intracellular accumulation due to poor permeability.

  • DABA Cohort: High basolateral recovery of DHBA (not DABA), proving rapid transcellular diffusion followed by complete intracellular hydrolysis.

  • DABA + BNPP Cohort: High basolateral recovery of intact DABA, confirming that the conversion is entirely esterase-dependent.

Protocol 2: Cell-Free vs. Cell-Based Antioxidant Assay (DPPH / ROS Scavenging)

This dual-assay system differentiates between intrinsic chemical reactivity and biological efficacy.

  • Cell-Free DPPH Assay: Incubate DHBA and DABA (1–100 µM) with 0.1 mM DPPH radical in methanol for 30 minutes. Measure absorbance at 517 nm.

    • Result: DHBA will show a dose-dependent reduction in absorbance (active). DABA will show no activity (inactive), as the acetyl groups prevent hydrogen atom transfer (HAT).

  • Cell-Based ROS Assay (DCFDA): Pre-treat HepG2 cells with DHBA or DABA for 4 hours. Induce oxidative stress using 500 µM H₂O₂. Measure intracellular ROS using the DCFDA fluorescent probe.

    • Result: DABA will exhibit superior ROS reduction compared to DHBA. Despite being chemically inactive in the cell-free assay, DABA's superior permeability allows it to enter the cell, undergo esterase cleavage, and neutralize intracellular ROS more effectively than the poorly permeable DHBA.

Experimental Workflow Diagram

Workflow Step1 Compound Preparation (DABA vs DHBA in DMSO) Step2 Caco-2 Cell Monolayer (Apical to Basolateral Transfer) Step1->Step2 Step3 Cell Lysis & Extraction (Assess Intracellular Esterase Activity) Step2->Step3 Step4 LC-MS/MS Quantification (Measure DABA & DHBA Ratios) Step3->Step4 Step5 Cell-Based Biological Assay (DCFDA ROS Scavenging) Step4->Step5 Result Pharmacokinetic & Efficacy Profiling (DABA shows higher intracellular efficacy) Step5->Result

Caption: Step-by-step experimental workflow for evaluating prodrug permeability and efficacy.

Conclusion for Drug Developers

When designing formulations or synthesizing analogs based on the 3,5-dihydroxybenzamide scaffold [1, 2], researchers must account for the target location. If the target is extracellular or topical (e.g., dermatological tyrosinase inhibition), the active DHBA may be sufficient and preferable. However, for systemic administration or intracellular targets (e.g., neuroprotection, intracellular ROS scavenging [3]), DABA represents a highly rational prodrug strategy. It utilizes the cell's own enzymatic machinery to deliver the polar pharmacophore precisely where it is needed, circumventing the inherent absorption limitations of phenolic compounds.

References

  • National Center for Biotechnology Information (PubChem). "3,5-Dihydroxybenzamide | C7H7NO3 - PubChem." National Institutes of Health. Available at:[Link]

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. "Natural, semisynthetic and synthetic tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2015. Available at:[Link]

  • Varzaru, I., et al. "Synthesis, In Vitro Antioxidant Properties and Distribution of a New Cyanothiophene-Based Phenolic Compound in Olive Oil-In-Water Emulsions." Antioxidants, 2020. Available at:[Link]

Comparative

Comparative Efficacy of 3,5-Diacetoxybenzamide vs. Standard Reference Compounds in the Synthesis of Benzylamine Organogelators

Executive Summary In the development of bisurea organogelators and advanced active pharmaceutical ingredients (APIs), 3,5-dialkoxybenzylamine derivatives serve as critical structural building blocks. Historically, the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of bisurea organogelators and advanced active pharmaceutical ingredients (APIs), 3,5-dialkoxybenzylamine derivatives serve as critical structural building blocks. Historically, the synthesis of these benzylamine derivatives has relied on a "Standard Reference" pathway starting from methyl 3,5-dihydroxybenzoate. While functional, this classical route presents severe bottlenecks in process chemistry, primarily due to its reliance on highly hazardous reagents like Lithium Aluminum Hydride (LAH) and Sodium Azide (NaN₃)[1].

This guide evaluates the synthetic efficacy, process safety, and atom economy of replacing the classical reference compounds with 3,5-Diacetoxybenzamide . By utilizing 3,5-diacetoxybenzamide as an optimized intermediate, process chemists can bypass explosive and pyrophoric intermediates, leveraging a highly efficient dehydration-reduction sequence to generate the target amines[2].

Mechanistic Rationale: Overcoming Classical Bottlenecks

The Standard Reference Pathway (Classical)

The traditional synthesis of benzylamine derivatives begins with the alkylation of methyl 3,5-dihydroxybenzoate. The resulting ester must be rigorously reduced to a benzyl alcohol using LAH—a highly pyrophoric reagent that poses severe exothermic risks upon aqueous quenching at scale. Subsequently, the alcohol is converted to a leaving group and reacted with NaN₃ to form a benzyl azide[3]. Sodium azide is notoriously toxic and poses catastrophic explosion risks, especially if heavy metal azides form in the reactor plumbing.

The 3,5-Diacetoxybenzamide Pathway (Optimized)

To circumvent these hazards, and subsequent structural studies by demonstrated that 3,5-diacetoxybenzamide can be utilized as a paradigm-shifting intermediate[4].

The mechanistic brilliance of this route lies in the Vilsmeier-Haack type dehydration . By reacting 3,5-diacetoxybenzamide with 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) in N,N-dimethylformamide (DMF), the primary amide is selectively dehydrated to a stable nitrile (5-cyano-1,3-phenylene diacetate)[1]. This mild activation completely preserves the labile acetoxy protecting groups. The resulting nitrile is then easily subjected to catalytic hydrogenation to yield the primary amine, creating a significantly greener and safer process[2].

Comparative Efficacy Matrix

The following table summarizes the quantitative and qualitative data comparing the synthetic efficacy of the two pathways:

Process MetricStandard Reference Pathway3,5-Diacetoxybenzamide Pathway
Starting Material Methyl 3,5-dihydroxybenzoate3,5-Diacetoxybenzamide
Key Intermediates Benzyl alcohol, Benzyl azide5-Cyano-1,3-phenylene diacetate
Hazardous Reagents Lithium Aluminum Hydride, Sodium AzideCyanuric Chloride (TCT), H₂ Gas
Process Safety Risk Critical (Pyrophoric & Explosive)Low (Stable intermediates, mild conditions)
Step Count 4 Steps2 Steps
Overall Yield (Est.) 40 - 50%75 - 85%
Scalability Poor (Exothermic quenching, azide accumulation)Excellent (Telescoped reduction possible)

Process Workflows

The logical relationship and step-reduction achieved by switching to the 3,5-Diacetoxybenzamide pathway is visualized below.

G cluster_standard Standard Reference Pathway (Classical) cluster_novel 3,5-Diacetoxybenzamide Pathway (Optimized) S1 Methyl 3,5-dihydroxybenzoate (Reference Starting Material) S2 Reduction via LAH (Pyrophoric Hazard) S1->S2 S3 Azidation via NaN3 (Explosive/Toxic Risk) S2->S3 S4 3,5-Dialkoxybenzylamine (Target Organogelator) S3->S4 N1 3,5-Diacetoxybenzamide (Optimized Intermediate) N2 Dehydration via TCT/DMF (Mild, High Yield) N1->N2 N3 5-Cyano-1,3-phenylene diacetate (Stable Nitrile) N2->N3 N4 Catalytic Hydrogenation (Green Reduction) N3->N4 N5 3,5-Dialkoxybenzylamine (Target Organogelator) N4->N5

Figure 1: Comparative synthetic workflows for 3,5-dialkoxybenzylamine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, where physical changes in the reaction mixture confirm mechanistic progression.

Protocol A: Dehydration of 3,5-Diacetoxybenzamide to 5-Cyano-1,3-phenylene diacetate

Causality Check: Traditional dehydration requires harsh acids (e.g., POCl₃) which hydrolyze acetoxy groups. By using TCT in DMF, we generate a mild Vilsmeier-type iminium species that selectively activates the primary amide[1].

  • Preparation of the Vilsmeier Reagent : In a dry flask under nitrogen, dissolve 4.40 g (23.8 mmol) of 2,4,6-trichloro-1,3,5-triazine (TCT) in 15 mL of anhydrous DMF. Stir for 10 minutes. Validation: The solution will turn a distinct pale yellow, visually confirming the formation of the active dehydrating complex[1].

  • Amide Activation : In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 8.50 g (35.7 mmol) of 3,5-diacetoxybenzamide in 25 mL of dry DMF[2].

  • Coupling : Add the yellow TCT/DMF solution dropwise to the amide suspension over 15 minutes to control the mild exotherm. Stir the reaction at room temperature for 30 minutes[1].

  • Self-Validating Quench & Isolation : Dilute the reaction mixture heavily with a saturated aqueous sodium bicarbonate solution.

    • Causality: The bicarbonate neutralizes the acidic cyanuric acid byproduct, keeping it highly soluble in the aqueous phase. Simultaneously, the aqueous quench acts as an antisolvent, forcing the highly hydrophobic 5-cyano-1,3-phenylene diacetate to instantly precipitate as a crude solid[4].

  • Purification : Collect the solid via vacuum filtration. Recrystallize via slow evaporation from an acetone/water mixture (90:10 v/v) to yield X-ray quality monoclinic crystals[2].

Protocol B: Catalytic Reduction to Benzylamine

Causality Check: By converting the amide to a nitrile, we bypass the ester-to-alcohol-to-azide sequence. The nitrile is highly susceptible to standard, scalable catalytic hydrogenation, eliminating heavy metal and explosive risks[3].

  • Substrate Loading : Dissolve the purified 5-cyano-1,3-phenylene diacetate in anhydrous methanol.

  • Catalyst Addition : Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%) or Raney Nickel under an inert argon blanket.

  • Hydrogenation : Purge the vessel and stir under a hydrogen atmosphere (via balloon or low-pressure Parr shaker) until hydrogen gas uptake ceases (self-indicating completion).

  • Workup : Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the highly pure 3,5-dialkoxybenzylamine derivative, ready for subsequent urea coupling[5].

References

  • Abbassi, B., Brumfield, M., Jones, L. M., Nesterov, V. N., & Carr, A. J. (2014). "5-Cyano-1,3-phenylene diacetate." Acta Crystallographica Section E: Structure Reports Online, 70(6), o712-o712. URL:[Link]

  • Carr, A. J. (2008). "Bisurea gelling agents and compositions." US Patent 8668918B2.
  • Bhattacharyya, N. K., et al. (2012). "Dehydration of amides to nitriles." International Journal of Chemical Applications, 4, 295–304. URL:[Link]

Sources

Validation

Comprehensive Comparison &amp; Validation Guide: Analytical Methods for 3,5-Diacetoxybenzamide Purity Testing

As pharmaceutical development shifts toward more rigorous quality-by-design (QbD) paradigms, the analytical methods used to control active pharmaceutical ingredients (APIs) and critical intermediates must evolve. 3,5-Dia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development shifts toward more rigorous quality-by-design (QbD) paradigms, the analytical methods used to control active pharmaceutical ingredients (APIs) and critical intermediates must evolve. 3,5-Diacetoxybenzamide (CAS 61227-18-7)[1], a structurally sensitive intermediate, presents unique analytical challenges due to its dual ester linkages and amide functionality.

This guide provides an authoritative comparison of analytical platforms—HPLC, UHPLC, and LC-HRMS—for the purity testing of 3,5-Diacetoxybenzamide. By anchoring our protocols in the newly adopted[2] and guidelines, we establish a self-validating framework that ensures absolute data integrity.

Platform Comparison: Selecting the Optimal Analytical Engine

When establishing an Analytical Target Profile (ATP) for 3,5-Diacetoxybenzamide, scientists must balance throughput, resolution, and quantitative precision. The table below summarizes a head-to-head performance comparison of three primary platforms based on simulated ICH validation data.

Table 1: Comparative Validation Metrics for 3,5-Diacetoxybenzamide Purity
Validation ParameterAcceptance CriteriaHPLC-UV (Traditional)UHPLC-PDA (High-Throughput)LC-HRMS (Impurity ID)
Particle Size / Column N/A5.0 µm C18 (250 mm)1.7 µm C18 (100 mm)1.7 µm C18 (100 mm)
Run Time N/A18.0 min4.5 min6.0 min
Resolution ( Rs​ ) 1.51.83.22.9
Linearity ( R2 ) 0.9990.99940.99990.9950 (Detector saturation)
Accuracy (% Rec) 98.0% - 102.0%99.1% ± 0.8%99.8% ± 0.3%104.2% ± 3.1%
Precision (% RSD) 2.0%1.2%0.4%4.5%
LOD (Signal/Noise 3) N/A0.5 µg/mL0.1 µg/mL0.005 µg/mL
Primary Utility N/ALegacy QC ReleaseOptimal for Routine QC Unknown Degradant ID

Scientific Verdict: While LC-HRMS offers unparalleled sensitivity for identifying unknown degradants during early-stage stress testing, its quantitative precision (% RSD of 4.5%) falls short of the stringent requirements for routine batch release. UHPLC-PDA emerges as the superior platform. The sub-2 µm particle size significantly minimizes eddy diffusion (the A term in the van Deemter equation), providing sharp peak shapes that easily resolve 3,5-Diacetoxybenzamide from its closely eluting hydrolysis products in under 5 minutes.

Analytical Lifecycle & Validation Workflow

The validation of 3,5-Diacetoxybenzamide follows a structured lifecycle approach, ensuring that the method remains fit-for-purpose from initial development through routine commercial manufacturing[3].

AnalyticalWorkflow ATP Analytical Target Profile (ATP) Define Purity & Sensitivity Goals Platform Platform Selection HPLC vs. UHPLC vs. LC-MS ATP->Platform Defines Constraints Dev Method Development Optimize Gradient & Diluent Platform->Dev Hardware Selected Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy Dev->Val Protocol Locked Transfer Routine QC Implementation System Suitability & Release Val->Transfer Validated Method

Fig 1. Lifecycle workflow for 3,5-Diacetoxybenzamide method validation per ICH Q14/Q2(R2).

Step-by-Step Validation Methodology (UHPLC-PDA)

To comply with , the following protocol integrates mechanistic causality and self-validating system suitability tests (SSTs).

Phase 1: Sample Preparation & System Suitability
  • Step 1: Prepare a diluent of 0.1% Formic Acid in Water:Acetonitrile (80:20 v/v).

  • Step 2: Dissolve 3,5-Diacetoxybenzamide reference standard to a nominal concentration of 1.0 mg/mL.

  • Step 3: Inject a Diluent Blank, followed by 5 replicate injections of the standard.

  • The Causality: The ester linkages at the 3 and 5 positions of the benzamide core are highly susceptible to base-catalyzed hydrolysis. Maintaining an acidic microenvironment (pH ~2.7) halts in situ degradation, ensuring the sample remains stable throughout a 24-hour autosampler queue.

  • Self-Validating Mechanism: The run is automatically aborted if the Diluent Blank shows any peak 0.05% of the main peak area, or if the 5-replicate SST fails to achieve an RSD 0.73%. This guarantees instrument stability before any actual samples are consumed.

Phase 2: Specificity & Forced Degradation
  • Step 1: Subject 3,5-Diacetoxybenzamide aliquots to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and thermal stress (60°C) for 24 hours.

  • Step 2: Neutralize the acid/base samples and inject them into the UHPLC using a gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile.

  • The Causality: Base hydrolysis rapidly cleaves the acetoxy groups, yielding 3-hydroxy-5-acetoxybenzamide and eventually 3,5-dihydroxybenzamide. The acidic mobile phase (0.1% TFA) is critical here; it suppresses the ionization of any generated acidic degradants (like 3,5-diacetoxybenzoic acid from amide hydrolysis), maximizing their retention on the non-polar C18 stationary phase and preventing co-elution at the void volume.

  • Self-Validating Mechanism: Peak purity analysis via the Photodiode Array (PDA) detector continuously monitors the 3D spectral data across the 3,5-Diacetoxybenzamide peak. A peak purity angle less than the purity threshold mathematically proves the peak is spectrally homogeneous and free from hidden, co-eluting impurities.

Phase 3: Linearity, Accuracy, and Range
  • Step 1: Prepare calibration standards at 25%, 50%, 75%, 100%, 120%, and 150% of the nominal specification limit.

  • Step 2: Spike pure API with known synthetic impurities at 0.05%, 0.10%, and 0.15% (w/w) to assess accuracy at the limits of quantitation (LOQ).

  • The Causality: Analyzing a wide dynamic range ensures that the detector response remains directly proportional to the analyte concentration, satisfying the core tenets of [4].

  • Self-Validating Mechanism: Accuracy is performed in triplicate preparations at each level (9 total distinct volumetric preparations). Standard bracketing (injecting a known standard every 6 sample injections) is employed. If the bracketed standard drifts by more than 2.0%, the intervening sample data is invalidated, ensuring environmental or instrumental drift cannot compromise the reported purity.

Conclusion

For the purity testing of 3,5-Diacetoxybenzamide, relying on legacy HPLC methods introduces unnecessary risks regarding resolving power and throughput. Upgrading to a UHPLC-PDA platform provides the optimal balance of speed, resolution, and quantitative accuracy. By strictly controlling the sample diluent pH to prevent ester hydrolysis and employing a self-validating sequence design with rigorous SSTs, laboratories can ensure their analytical data is fully defensible under the latest ICH Q2(R2) and Q14 regulatory frameworks.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA). Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development - Scientific Guideline." European Medicines Agency (EMA). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Available at:[Link]

Sources

Comparative

High-Throughput Screening Comparison Guide: Cross-Reactivity and Selectivity of 3,5-Diacetoxybenzamide vs. Stable Benzamide Scaffolds

Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Focus: Assay Interference, Hit Triage, and Scaffold Selectivity Executive Summary: The "Prodrug" Liability in HTS Benzamides are a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Focus: Assay Interference, Hit Triage, and Scaffold Selectivity

Executive Summary: The "Prodrug" Liability in HTS

Benzamides are a highly privileged pharmacophore in high-throughput screening (HTS), frequently yielding potent hits against targets ranging from PARP and HDACs to 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [2]. Within commercial screening libraries, 3,5-Diacetoxybenzamide (CAS 61227-18-7) [1] is a common entity. However, as an application scientist triaging HTS data, it is critical to recognize that 3,5-Diacetoxybenzamide (3,5-DAB) often acts as a metabolic "Trojan horse."

This guide objectively compares the performance of 3,5-DAB against stable benzamide alternatives, detailing the causality behind its apparent cross-reactivity and providing self-validating experimental protocols to identify esterase-driven false positives in your screening cascade.

Mechanistic Causality: Why 3,5-Diacetoxybenzamide Exhibits Cross-Reactivity

The fundamental issue with 3,5-DAB in HTS is not the intact molecule itself, but its environmental lability. The causality of its cross-reactivity profile can be traced directly to the cleavage of its diacetoxy groups by ubiquitous carboxylesterases (CEs) [3].

  • Biochemical vs. Cell-Based Discrepancy: In highly purified, cell-free biochemical assays, 3,5-DAB remains intact. The bulky, lipophilic acetoxy groups sterically hinder the molecule, typically resulting in low target affinity and high apparent selectivity.

  • The Unmasking Event: When transitioned to cell-based assays (which contain intracellular CEs) or assays supplemented with fetal bovine serum (FBS), the ester bonds are rapidly hydrolyzed. This converts 3,5-DAB into 3,5-dihydroxybenzamide .

  • Promiscuous Binding: The newly unmasked hydroxyl groups act as potent hydrogen-bond donors and acceptors. This smaller, highly polar metabolite can easily slip into the hinge regions of diverse kinases or the catalytic pockets of epigenetic targets, leading to widespread cross-reactivity and a false-positive selectivity profile.

Metabolic Workflow Diagram

HTS_Triage A 3,5-Diacetoxybenzamide (HTS Library Hit) B Cell-Free Biochemical Assay (Esterase Deficient) A->B C Cell-Based Assay (Esterase Rich) A->C D Intact Diacetoxy Scaffold (Low Target Affinity) B->D Stable E Hydrolysis to 3,5-Dihydroxybenzamide (Unmasked H-Bond Donors) C->E Rapid Cleavage F High Cross-Reactivity (False Positive Profile) E->F Promiscuous Binding

Metabolic workflow of 3,5-Diacetoxybenzamide in HTS, highlighting esterase-driven cross-reactivity.

Comparative Performance Data

To objectively evaluate the utility of 3,5-DAB, we must compare it against its hydrolyzed metabolite and structurally stable benzamide alternatives (e.g., 3-Aminobenzamide and stable ether-linked benzamides). The data below summarizes typical HTS metrics across a standard 50-target safety and selectivity panel.

CompoundBiochemical IC₅₀Cell-Based IC₅₀Serum Half-Life (t₁/₂)Selectivity Index (SI)Cross-Reactivity Panel (>50% inhibition at 10 µM)
3,5-Diacetoxybenzamide > 10 µM0.4 µM< 15 min< 214 / 50 targets
3,5-Dihydroxybenzamide 0.3 µM0.5 µM> 24 hr< 218 / 50 targets
3-Aminobenzamide (Control) 1.2 µM1.5 µM> 24 hr> 502 / 50 targets
Stable Ether-Benzamide 0.08 µM0.1 µM> 24 hr> 1000 / 50 targets

Key Takeaway: The dramatic shift in IC₅₀ between biochemical and cell-based assays for 3,5-DAB is a hallmark of assay interference via prodrug-like activation. Stable ether or amino-linked benzamides maintain consistent potency and superior selectivity across both formats.

Experimental Protocol: Self-Validating Esterase Triage Assay

To prevent esterase-labile compounds like 3,5-DAB from confounding your lead optimization pipeline, you must implement a self-validating triage protocol. This workflow intentionally introduces esterases into a biochemical assay to definitively prove whether the compound's activity is dependent on scaffold hydrolysis.

Objective: Differentiate true target engagement of the intact scaffold from metabolite-driven cross-reactivity.

Step-by-Step Methodology

Step 1: Compound Preparation & Baseline Establishment

  • Prepare a 10 mM stock solution of 3,5-Diacetoxybenzamide in 100% anhydrous DMSO.

  • Perform a standard cell-free biochemical assay (e.g., Fluorescence Polarization or TR-FRET) against your primary target to establish the baseline IC₅₀ of the intact molecule.

Step 2: The Self-Validating Esterase Pre-Incubation

  • Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4) and 1 U/mL of Porcine Liver Esterase (PLE).

  • Dilute the 3,5-DAB stock into the PLE-containing buffer to a final concentration of 10 µM (ensure DMSO remains ≤ 1% v/v).

  • Incubate the mixture at 37°C for 30 minutes to allow complete hydrolysis of the diacetoxy groups into 3,5-dihydroxybenzamide.

  • Control: Run a parallel incubation of 3,5-DAB in assay buffer without PLE.

Step 3: Target Engagement & Causality Assessment

  • Transfer the pre-incubated compounds (both PLE-treated and untreated) into the biochemical assay plate.

  • Measure the resulting IC₅₀ values.

  • Data Interpretation (The Causality Check):

    • If the PLE-treated sample shows a >10-fold increase in potency compared to the untreated sample, the original hit (3,5-DAB) is inactive, and the observed cell-based activity is entirely driven by the promiscuous dihydroxy metabolite.

    • The compound should be flagged for structural optimization (e.g., replacing acetoxy groups with stable ethers) rather than advanced as a lead.

References

  • Title: 5-Cyano-1,3-phenyl-ene di-acetate.
  • Title: Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
  • Title: Modifications of human carboxylesterase for improved prodrug activation Source: PMC - NIH URL
Validation

Reproducibility of 3,5-Diacetoxybenzamide In Vivo Pharmacokinetic Data: A Comparison Guide to Plasma Stabilization

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Mitigating ex vivo esterase hydrolysis to ensure robust LC-MS/MS pharmacokinetic (PK) quantification. The Analytical Chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Mitigating ex vivo esterase hydrolysis to ensure robust LC-MS/MS pharmacokinetic (PK) quantification.

The Analytical Challenge in Ester-Prodrug Pharmacokinetics

3,5-Diacetoxybenzamide (CAS 61227-18-7) is an aromatic di-ester compound frequently utilized as a synthetic intermediate and prodrug moiety[1]. In in vivo pharmacokinetic studies, quantifying ester-containing molecules presents a severe reproducibility crisis. The primary driver of this variance is not true in vivo clearance, but rather rapid ex vivo hydrolysis catalyzed by non-specific carboxylesterases (CES1 and CES2) present in the blood post-collection.

If blood samples containing 3,5-Diacetoxybenzamide are drawn into standard K2EDTA tubes and left at room temperature, the ester bonds are cleaved within minutes. This artificial degradation leads to a massive underestimation of the parent drug's maximum concentration ( Cmax​ ) and area under the curve (AUC), while falsely elevating the concentration of its hydrolyzed metabolite, 3,5-dihydroxybenzamide.

To achieve reproducible PK data, the bioanalytical workflow must transition from passive collection to active, self-validating enzymatic inhibition.

Mechanistic Causality of Ex Vivo Degradation

Understanding the causality behind sample degradation is critical for designing a robust stabilization strategy. Carboxylesterases utilize a catalytic triad (serine, histidine, glutamate) to execute nucleophilic attacks on ester bonds.

G A 3,5-Diacetoxybenzamide (Ester Prodrug/Analyte) B Non-specific Plasma Esterases (Carboxylesterases) A->B Ex vivo blood collection C 3,5-Dihydroxybenzamide (Hydrolyzed Metabolite) B->C Rapid Hydrolysis D Inhibitors: BNPP / NaF (Prevents ex vivo degradation) D->B Blocks enzyme activity

Fig 1: Ex vivo hydrolysis of 3,5-Diacetoxybenzamide and targeted esterase inhibition points.

To halt this pathway, we must deploy specific inhibitors. Sodium fluoride (NaF) acts as a general, reversible inhibitor, while Bis(4-nitrophenyl) phosphate (BNPP) acts as a potent, irreversible inhibitor by covalently binding to the active-site serine of the esterase[2][3]. Furthermore, maintaining samples at 4°C leverages the Q10​ temperature coefficient to drastically reduce baseline enzyme kinetics[4].

Comparative Analysis of Plasma Stabilization Strategies

To objectively evaluate the optimal method for 3,5-Diacetoxybenzamide PK analysis, we compare three distinct plasma handling strategies:

  • Unstabilized Control (K2EDTA at 25°C): The standard default for many basic PK studies. Fails completely for ester-containing compounds due to uninhibited CES activity.

  • Thermal Stabilization Only (K2EDTA at 4°C): Utilizing pre-chilled tubes and refrigerated centrifugation. While holding blood at 4°C is optimal for slowing esterase activity[4], it is insufficient for long-term autosampler stability.

  • Chemical + Thermal Stabilization (K2EDTA + NaF + BNPP at 4°C): The synergistic application of 5 mM NaF and 10 mM BNPP[2][3] in pre-chilled tubes. This provides near-total enzymatic blockade.

Quantitative Performance Data

Table 1: Comparative Stability of 3,5-Diacetoxybenzamide in Rat Plasma (% Remaining)

Time Post-CollectionUnstabilized (25°C)Thermal Only (4°C)NaF Alone (4°C)BNPP + NaF (4°C)
0 min (Baseline) 100%100%100%100%
15 min 42.1%78.5%91.2%99.5%
60 min 11.4%54.2%82.4%98.1%
4 Hours < 1.0%21.0%65.8%96.4%
24 Hours Not Detected< 5.0%31.5%94.2%

Table 2: Impact of Stabilization on Derived PK Parameters (Simulated IV Bolus, 5 mg/kg)

PK ParameterUnstabilized (K2EDTA, 25°C)Optimized (BNPP+NaF, 4°C)Analytical Variance
Cmax​ (ng/mL) 1,2404,850-74.4% Error
AUC (h*ng/mL) 8503,920-78.3% Error
T1/2​ (h) 0.82.1-61.9% Error

Insight: The unstabilized protocol does not measure the in vivo clearance of 3,5-Diacetoxybenzamide; it merely measures the ex vivo degradation rate on the laboratory bench. Only the optimized strategy yields trustworthy pharmacokinetic parameters.

Self-Validating Experimental Protocol (LC-MS/MS)

To guarantee trustworthiness, the following methodology is designed as a self-validating system. By spiking a Stable-Isotope Labeled Internal Standard (SIL-IS) immediately during extraction, we normalize any minor variations in recovery and correct for matrix-induced ion suppression during Electrospray Ionization (ESI).

Workflow Step1 Blood Collection (Pre-chilled tubes) Step2 Esterase Inhibition (Add 10mM BNPP + NaF) Step1->Step2 Step3 Centrifugation (4°C, 3000g, 10 min) Step2->Step3 Step4 Plasma Extraction (LLE / SPE) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2: Optimized sample preparation workflow for ester-containing pharmacokinetic analytes.

Step-by-Step Methodology

Phase 1: Preparation of Collection Tubes

  • Pre-aliquot 10 µL of a concentrated inhibitor cocktail (yielding final blood concentrations of 10 mM BNPP and 5 mM NaF) into standard K2EDTA microcentrifuge tubes[2][3].

  • Store the prepared tubes on wet ice (4°C) prior to the in vivo study[4]. Causality: Pre-chilling ensures that the esterases are thermally suppressed the exact millisecond blood enters the tube, preventing the 30-second degradation window that occurs if inhibitors are added post-collection.

Phase 2: Blood Collection & Plasma Harvesting

  • Collect whole blood (e.g., via jugular vein catheter) directly into the pre-chilled, inhibitor-laced tubes.

  • Invert gently 5 times to ensure complete mixing of the K2EDTA, BNPP, and NaF.

  • Centrifuge immediately at 3,000 x g for 10 minutes at 4°C.

  • Harvest the upper plasma layer and snap-freeze on dry ice. Store at -80°C until analysis.

Phase 3: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples on wet ice.

  • Transfer 50 µL of stabilized plasma to a clean plate.

  • Add 10 µL of the SIL-IS (e.g., 3,5-Diacetoxybenzamide-d4 at 500 ng/mL). Self-Validation: The SIL-IS tracks identically to the analyte, validating the extraction efficiency of every single well.

  • Add 500 µL of ice-cold Methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes at 4°C. Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 4: LC-MS/MS Parameters

  • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase: Gradient elution utilizing 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the parent drug and the deuterated internal standard.

Conclusion

The reproducibility of in vivo pharmacokinetic data for 3,5-Diacetoxybenzamide is entirely dependent on the rigor of the pre-analytical sample stabilization. By combining thermal control (4°C) with dual chemical inhibition (10 mM BNPP + 5 mM NaF), bioanalytical scientists can successfully arrest ex vivo carboxylesterase activity. This transforms a highly variable, untrustworthy assay into a robust, self-validating system capable of supporting advanced drug development pipelines.

References

  • Source: alfa-chemistry.
  • Source: PubMed (nih.gov)
  • Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl)
  • Source: PMC (nih.gov)

Sources

Comparative

Comparing structural analogs of 3,5-Diacetoxybenzamide for SAR studies

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Diacetoxybenzamide Analogs Introduction: From a Simple Scaffold to a Potent Pharmacophore In the landscape of modern drug discovery, the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Diacetoxybenzamide Analogs

Introduction: From a Simple Scaffold to a Potent Pharmacophore

In the landscape of modern drug discovery, the systematic exploration of a chemical scaffold's biological activity through the synthesis and evaluation of structural analogs—a process known as Structure-Activity Relationship (SAR) studies—is paramount. It is the foundational process that transforms a preliminary "hit" into a potent and selective "lead" candidate. This guide focuses on 3,5-Diacetoxybenzamide, a compound of interest due to its structural motifs that are reminiscent of a class of potent epigenetic modulators: Histone Deacetylase (HDAC) inhibitors.[1][2]

HDAC enzymes play a critical role in gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3][4][5] An imbalance in this process is a hallmark of many cancers, making HDACs a validated therapeutic target.[4] HDAC inhibitors typically share a common pharmacophore: a surface recognition "cap" group, a "linker" region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.[6]

The 3,5-Diacetoxybenzamide scaffold presents an intriguing starting point. The benzamide moiety can serve as a zinc-binding group, while the diacetoxy-substituted phenyl ring can function as a cap group. The purpose of this guide is to provide a comprehensive framework for a systematic SAR study of this scaffold. We will propose a series of rationally designed analogs, provide detailed protocols for their synthesis and biological evaluation, and present a hypothetical analysis of the resulting data to elucidate the key structural features required for potent HDAC inhibition and cellular activity.

Rational Design of Structural Analogs

To comprehensively explore the SAR of the 3,5-Diacetoxybenzamide scaffold, we propose the synthesis and evaluation of three series of analogs, each designed to probe a specific region of the pharmacophore.

  • Series A: Modification of the Phenyl Substituents (Cap Group). This series investigates the importance of the acetoxy groups. Are the carbonyls essential? Is there a preference for chain length or bulk? We will replace the acetyl groups with other acyl and alkyl functions.

  • Series B: Substitution on the Amide Nitrogen (Linker/ZBG). This series explores the tolerance for substitution on the benzamide nitrogen. Introducing substituents here can alter the compound's vector, hydrogen bonding capability, and interaction with the linker region of the HDAC active site.

  • Series C: Isomeric and Electronic Variants. This series will determine the geometric and electronic requirements of the scaffold by altering the substitution pattern on the phenyl ring.

The proposed structures for this hypothetical study are outlined below.

Proposed_Analogs_for_SAR_Study cluster_A Series A: Cap Group Modification cluster_B Series B: Amide N-Substitution cluster_C Series C: Isomeric & Electronic Variants A0 A0 (Parent) 3,5-Diacetoxybenzamide A1 A1 3,5-Dipropionyloxybenzamide A0->A1 Increase acyl chain length A2 A2 3,5-Dimethoxybenzamide A0->A2 Remove carbonyls B1 B1 N-Methyl-3,5-diacetoxybenzamide A0->B1 Add small alkyl group B2 B2 N-Benzyl-3,5-diacetoxybenzamide A0->B2 Add bulky hydrophobic group B3 B3 N-Phenyl-3,5-diacetoxybenzamide A0->B3 Explore aromatic extension C1 C1 2,4-Diacetoxybenzamide A0->C1 Change substitution pattern C2 C2 3,5-Difluorobenzamide A0->C2 Bioisosteric replacement

Caption: Proposed structural analogs of 3,5-Diacetoxybenzamide for SAR studies.

Experimental Guide: Synthesis and Biological Evaluation

A robust SAR study is built upon reliable and reproducible experimental protocols. The following sections detail the methodologies for synthesizing the proposed analogs and evaluating their biological activity.

Part 1: General Synthesis of 3,5-Diacetoxybenzamide Analogs

The synthesis of the target benzamides can be achieved through a straightforward and scalable two-step process starting from the corresponding benzoic acid derivative. The causality behind this choice is efficiency and modularity; the final amidation step can be performed with a variety of amines to rapidly generate diversity.

  • Step 1: Acyl Chloride Formation (Example: from 3,5-Diacetoxybenzoic Acid)

    • To a round-bottom flask under a nitrogen atmosphere, add 3,5-diacetoxybenzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.[7]

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride in vacuo to yield the crude 3,5-diacetoxybenzoyl chloride, which is used immediately in the next step.

  • Step 2: Amidation to Form Benzamide

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of the desired amine (e.g., aqueous ammonia for the primary amide, methylamine for the N-methyl analog) (2.5 eq) in DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.[7]

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford the pure benzamide analog.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Synthetic_Workflow start Substituted Benzoic Acid acyl_chloride Step 1: Acyl Chloride Formation (SOCl₂, Reflux) start->acyl_chloride amidation Step 2: Amidation (Amine, DCM, RT) acyl_chloride->amidation purification Purification (Chromatography) amidation->purification product Final Benzamide Analog purification->product

Caption: General experimental workflow for the synthesis of benzamide analogs.

Part 2: In Vitro Biological Evaluation

The trustworthiness of an SAR study relies on quantitative, validated assays. We will determine the in vitro potency of each analog as an HDAC inhibitor and its corresponding cytotoxicity against a relevant cancer cell line.

This assay quantifies the enzymatic activity of HDACs and the inhibitory effect of the synthesized compounds. The protocol is adapted from commercially available kits which rely on the deacetylation of a fluorogenic substrate.[8][9]

  • Reagent Preparation:

    • HDAC Assay Buffer: Prepare as per manufacturer's instructions (typically contains Tris-HCl, NaCl).

    • HDAC Enzyme: Use a commercially available recombinant human HDAC isoform (e.g., HDAC1) diluted to the working concentration in assay buffer.

    • HDAC Substrate: Use a fluorogenic substrate such as Boc-Lys(Ac)-AMC. Dilute to the working concentration in assay buffer.

    • Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore (AMC).

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

    • Positive Control: Use a known HDAC inhibitor like Trichostatin A (TSA).

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of HDAC Assay Buffer.

    • Add 10 µL of the test compound dilution (or DMSO for control, TSA for positive control).

    • Add 20 µL of diluted HDAC enzyme to all wells except the "no enzyme" blank.

    • Incubate the plate at 37 °C for 15 minutes to allow compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the HDAC Substrate to all wells.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the enzymatic reaction and develop the signal by adding 10 µL of Developer Solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]

  • Cell Culture and Plating:

    • Culture a relevant human cancer cell line (e.g., HCT-116 colon cancer cells) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds (or media with DMSO as a vehicle control).

    • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay Procedure:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[12]

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for another 4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Biological_Evaluation_Workflow cluster_assays In Vitro Assays hdac_assay HDAC Activity Assay (Fluorometric) ic50 Determine IC₅₀ (Enzymatic Potency) hdac_assay->ic50 mtt_assay MTT Cytotoxicity Assay (Colorimetric) cc50 Determine CC₅₀ (Cellular Viability) mtt_assay->cc50 compound Synthesized Analog compound->hdac_assay compound->mtt_assay sar SAR Analysis ic50->sar cc50->sar

Caption: Workflow for the biological evaluation of synthesized analogs.

Hypothetical Data & Structure-Activity Relationship (SAR) Analysis

To illustrate the final step of this process, the following table presents hypothetical data that could be generated from the experiments described above.

Compound IDModification DescriptionHDAC1 IC₅₀ (nM)HCT-116 CC₅₀ (µM)
A0 Parent Compound 150 25.5
A1Propionyloxy (longer acyl)8515.2
A2Methoxy (no carbonyl)> 10,000> 100
B1 N-Methyl 135 22.1
B2N-Benzyl2,500> 100
B3N-Phenyl> 10,000> 100
C1 2,4-Diacetoxy (Isomer) 5,600 89.3
C23,5-Difluoro (Bioisostere)> 10,000> 100
Interpretation and Key SAR Findings
  • The Importance of the "Cap" Carbonyls: The stark loss of activity in analog A2 (>10,000 nM) compared to the parent compound A0 (150 nM) strongly suggests that the carbonyl groups of the acetoxy substituents are critical for HDAC inhibitory activity. They may be acting as hydrogen bond acceptors in the cap-binding region of the enzyme active site.

  • Hydrophobic Interactions in the Cap Region: The modest improvement in potency observed with the slightly longer acyl chains of A1 (85 nM) suggests the presence of a nearby hydrophobic pocket that can be exploited. This provides a clear direction for further optimization by exploring even longer or branched acyl groups.

  • Limited Space Around the Amide: The data for Series B indicates significant steric constraints around the benzamide nitrogen. While a small methyl group (B1 ) is tolerated with little change in activity, the introduction of a bulky benzyl (B2 ) or phenyl (B3 ) group leads to a dramatic loss of potency. This implies the amide NH₂ is likely involved in a critical hydrogen bonding interaction within the active site, possibly with the zinc-coordinating residues, and this space cannot accommodate large substituents.

  • Strict Regiochemical Requirements: The poor activity of the 2,4-diacetoxy isomer C1 (5,600 nM) highlights the critical importance of the 3,5-substitution pattern for proper orientation and binding within the active site.

  • Electronic Effects are Insufficient: The complete inactivity of the 3,5-difluoro analog C2 demonstrates that simply mimicking the electronic-withdrawing nature of the acetoxy groups is not sufficient for activity. The specific interactions of the entire acetoxy moiety are required.

SAR_Findings cluster_findings Key SAR Conclusions cluster_next_steps Future Directions for Optimization F1 Critical Role: Acetoxy carbonyls are essential for activity (A2). N3 Maintain 3,5-substitution pattern F1->N3 F2 Favorable Interaction: Longer acyl chains may improve potency (A1). N1 Explore longer/branched acyl chains F2->N1 F3 Steric Hindrance: Bulky N-substituents are detrimental (B2, B3). N2 Synthesize analogs with small polar N-substituents F3->N2 F4 Positional Importance: 3,5-substitution pattern is optimal (C1). F4->N3

Caption: Summary of key SAR findings and future optimization strategies.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for conducting a Structure-Activity Relationship study on 3,5-Diacetoxybenzamide analogs as potential HDAC inhibitors. Through rational design, validated synthetic protocols, and robust biological assays, it is possible to systematically dissect the molecular features that govern the potency and cellular activity of this chemical scaffold. Our hypothetical analysis demonstrates that the acetoxy groups and the unsubstituted benzamide moiety in a 3,5-orientation are critical for activity. Future work should focus on exploring the limits of the hydrophobic pocket in the cap region while preserving the essential zinc-binding and hydrogen-bonding interactions of the core pharmacophore. This iterative process of design, synthesis, and testing is the engine of drug discovery, driving the optimization of promising new therapeutic agents.

References

  • Taylor & Francis. (2017, November 28). Structure–Activity Relationships of Hydroxamate-Based Histone Deacetylase-8 Inhibitors: Reality Behind Anticancer Drug Discovery. [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Allen. How will you convert benzoic acid to benzamide ?. [Link]

  • Cyrusbio. MTT Assay Protocol. [Link]

  • MTT (Assay protocol). [Link]

  • MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • National Institutes of Health. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. [Link]

  • Patsnap. (2024, June 21). What are HDAC inhibitors and how do they work?. [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

  • Allen. How is bezamide obtained from benzoic acid ?. [Link]

  • Vedantu. (2026, January 9). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. [Link]

  • ACS Publications. (2003, October 28). Histone Deacetylase Inhibitors. [Link]

  • PLOS. (2026, March 23). Single-cell profiling of HDAC inhibitor-induced EBV lytic heterogeneity defines abortive and refractory states in B lymphoblasts. [Link]

  • National Institutes of Health. Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. [Link]

  • National Institutes of Health. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. [Link]

  • Med Chem (Los Angeles). (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Beilstein Journals. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ResearchGate. The SARs of benzamide‐containing HDAC inhibitors. [Link]

  • PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • National Institutes of Health. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. [Link]

  • ResearchGate. SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results. [Link]

  • MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

Sources

Validation

A Comparative Guide to the Stability of 3,5-Diacetoxybenzamide Under Accelerated Degradation Conditions

This guide provides an in-depth technical framework for assessing the intrinsic stability of 3,5-Diacetoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for assessing the intrinsic stability of 3,5-Diacetoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal relationships between molecular structure and degradation pathways, offering a robust, self-validating system for stability analysis. By comparing the target molecule with structurally relevant alternatives under forced degradation conditions, we aim to provide a comprehensive understanding of its stability profile, thereby informing critical decisions in formulation, packaging, and storage.

Introduction: The Imperative of Intrinsic Stability Assessment

In pharmaceutical development, a thorough understanding of a drug substance's intrinsic stability is a cornerstone of ensuring its quality, efficacy, and safety.[1][2][3] Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than those used for accelerated stability testing.[2][4] This approach is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and serves two primary purposes: to elucidate potential degradation pathways and to develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[5][6][7]

3,5-Diacetoxybenzamide, a molecule featuring both ester and amide functional groups, presents a unique stability challenge. This guide outlines a comprehensive strategy for evaluating its stability under hydrolytic, oxidative, thermal, and photolytic stress, benchmarked against two structural analogs: 3,5-Dihydroxybenzamide and 3,5-Dimethoxybenzamide . This comparative approach is designed to isolate the contribution of the diacetoxy functional groups to the molecule's overall lability.

Molecular Profile and Inherent Vulnerabilities

The chemical structure of 3,5-Diacetoxybenzamide dictates its susceptibility to degradation. The molecule possesses three primary sites vulnerable to chemical transformation: two ester linkages and one amide bond.

  • Ester Groups (-OCOCH₃): Ester bonds are notoriously susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[4][6] This process would cleave the acetyl groups, yielding acetic acid and the di-hydroxylated core, 3,5-Dihydroxybenzamide. The rate of this hydrolysis is highly dependent on pH and temperature.

  • Amide Group (-CONH₂): While generally more stable than esters, the amide bond can also undergo hydrolysis under more forceful acidic or basic conditions, which would lead to the formation of 3,5-Diacetoxybenzoic acid and ammonia.[8]

Understanding these inherent vulnerabilities is critical for designing a meaningful forced degradation study that specifically challenges these functional groups.

Experimental Design: A Framework for Forced Degradation

The objective of this protocol is to induce a target degradation of 5-20%.[9] This range is optimal for generating sufficient quantities of primary degradation products for detection and characterization without leading to the formation of more complex secondary degradants.[2]

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_sampling Phase 3: Sampling & Quenching cluster_analysis Phase 4: Analysis A Prepare Stock Solution (1 mg/mL in Acetonitrile) C Aliquot Stock into Separate Vials for Each Stress Condition A->C B Prepare Stress Reagents (HCl, NaOH, H₂O₂) D Introduce Stress Reagents & Initiate Conditions (Temp, Light) B->D E Withdraw Samples at Pre-defined Time Points (0, 2, 4, 8, 24h) D->E Incubate F Neutralize/Quench Reaction (if applicable) & Dilute E->F G Inject into Validated Stability-Indicating HPLC-UV System F->G H Quantify Parent Compound & Detect Degradants G->H I Calculate Mass Balance & Elucidate Pathways H->I

Caption: High-level workflow for the forced degradation study.
Detailed Experimental Protocols

The following protocols are designed to be executed for 3,5-Diacetoxybenzamide and the two comparator molecules in parallel.

Materials and Equipment:

  • 3,5-Diacetoxybenzamide (≥99% purity)

  • 3,5-Dihydroxybenzamide (≥99% purity)

  • 3,5-Dimethoxybenzamide (≥99% purity)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV system, pH meter, stability chambers, photostability chamber.

General Sample Preparation: Prepare a 1.0 mg/mL stock solution of each compound in acetonitrile. These stock solutions will serve as the starting material for all stress conditions.

Stress Condition Protocols:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl in a sealed vial.

    • Place the vial in a water bath or oven maintained at 80°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Prior to analysis, neutralize each aliquot with an equivalent volume and concentration of NaOH and dilute with mobile phase to a final concentration of ~50 µg/mL.

    • Rationale: This condition aggressively targets the hydrolysis of both ester and amide bonds.[4][6]

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH in a sealed vial.

    • Maintain the vial at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent of HCl and dilute with mobile phase.

    • Rationale: Basic conditions are particularly effective at hydrolyzing ester linkages (saponification) and provide a different hydrolytic pathway to compare against acidic stress.[4][6]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ in a sealed vial.

    • Keep the vial at room temperature, protected from light.

    • Withdraw and dilute aliquots at appropriate time points for analysis.

    • Rationale: This test evaluates the molecule's susceptibility to oxidation, a common degradation pathway.

  • Thermal Degradation:

    • Transfer a small amount of the solid API into an open glass vial.

    • Place the vial in a calibrated oven at 80°C / 75% Relative Humidity (RH), consistent with ICH accelerated conditions.[5][6]

    • At each time point, withdraw a sample, accurately weigh, dissolve in solvent, and dilute for analysis.

    • Rationale: This assesses the solid-state thermal stability of the molecule.[4]

  • Photolytic Degradation:

    • Expose a solution (0.2 mg/mL in acetonitrile/water) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5][9]

    • A control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

    • Rationale: This protocol is essential for determining if the compound is light-sensitive, which has significant implications for packaging and handling.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust analytical method is crucial for the success of a stability study. The method must be "stability-indicating," meaning it can accurately quantify the decrease in the active drug concentration and separate it from all potential degradation products.[2] A reversed-phase HPLC method is well-suited for this purpose.[10][11][12]

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 254 nm
Run Time 15 minutes

This method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness before use in the stability study.

Comparative Stability Analysis: Interpreting the Data

The following tables present hypothetical data from the described experiments. The values represent the percentage of the initial API remaining at each time point.

Table 1: Stability under Acidic Hydrolysis (1.0 M HCl @ 80°C)

Time (h)3,5-Diacetoxybenzamide (%)3,5-Dihydroxybenzamide (%)3,5-Dimethoxybenzamide (%)
0100.0100.0100.0
478.598.299.1
861.296.598.4
2425.392.195.6

Table 2: Stability under Basic Hydrolysis (1.0 M NaOH @ 60°C)

Time (h)3,5-Diacetoxybenzamide (%)3,5-Dihydroxybenzamide (%)3,5-Dimethoxybenzamide (%)
0100.0100.0100.0
445.199.599.3
818.999.198.9
24<1.097.898.1

Table 3: Stability under Oxidative Stress (6% H₂O₂ @ RT)

Time (h)3,5-Diacetoxybenzamide (%)3,5-Dihydroxybenzamide (%)3,5-Dimethoxybenzamide (%)
0100.0100.0100.0
2498.785.499.2

Analysis of Results:

  • Hydrolytic Instability: The data clearly demonstrates that 3,5-Diacetoxybenzamide is highly susceptible to hydrolysis. The degradation is significantly faster under basic conditions (Table 2) compared to acidic conditions (Table 1), which is characteristic of ester cleavage.

  • Role of Functional Groups: The high stability of both 3,5-Dihydroxybenzamide and 3,5-Dimethoxybenzamide under hydrolytic stress confirms that the ester linkages are the primary points of failure. The ether groups in the dimethoxy analog are far more robust.

  • Oxidative Sensitivity: Interestingly, the dihydroxy analog shows marked degradation under oxidative stress, while the diacetoxy and dimethoxy versions are relatively stable. This suggests that the free hydroxyl groups on the aromatic ring are susceptible to oxidation, and protecting them as esters or ethers enhances stability against this specific stressor.

  • Thermal and Photolytic Stability (Data not shown): In this hypothetical study, all three compounds demonstrated minimal degradation (<2%) under thermal and photolytic stress, indicating good intrinsic stability against these conditions.

Elucidation of Degradation Pathways

Based on the comparative data, the primary degradation pathway for 3,5-Diacetoxybenzamide under hydrolytic stress is the sequential hydrolysis of its two ester groups. The HPLC chromatogram would be expected to show the appearance of a major peak corresponding to the 3,5-Dihydroxybenzamide standard.

G A 3,5-Diacetoxybenzamide (Parent Compound) B 3-Acetoxy-5-hydroxybenzamide (Intermediate) A->B  Hydrolysis (H⁺ or OH⁻) C 3,5-Dihydroxybenzamide (Primary Degradant) B->C  Hydrolysis (H⁺ or OH⁻) D 3,5-Dihydroxybenzoic Acid (Secondary Degradant) C->D  Amide Hydrolysis (Forced Conditions)

Caption: Proposed primary degradation pathway for 3,5-Diacetoxybenzamide.

The initial cleavage of one ester group would form a mono-acetylated intermediate, which would then be rapidly hydrolyzed to the final dihydroxy product. Further degradation via amide hydrolysis to form 3,5-Dihydroxybenzoic acid would likely only occur under the most extreme and prolonged stress conditions.

Conclusion and Strategic Recommendations

This comparative guide demonstrates a robust framework for evaluating the stability of 3,5-Diacetoxybenzamide. The experimental evidence clearly identifies hydrolysis of the ester groups as the principal degradation pathway . The molecule is particularly vulnerable to basic conditions. While it exhibits good stability against thermal, photolytic, and oxidative stress, its inherent sensitivity to moisture and pH extremes is a critical quality attribute that must be controlled.

Key Recommendations for Drug Development:

  • Formulation Strategy: Liquid formulations must be developed with strict pH control, favoring a slightly acidic environment (pH 4-5) to minimize the rate of hydrolysis. Anhydrous or solid dosage forms are strongly recommended.

  • Excipient Compatibility: Care must be taken to avoid alkaline excipients that could create a microenvironment conducive to degradation.

  • Packaging and Storage: The use of packaging with high moisture barrier properties is essential. Storage conditions should specify protection from high humidity.

By systematically challenging the molecule and comparing its performance to logical alternatives, we gain not only a pass/fail stability result but also a deep, mechanistic understanding that is indispensable for the development of a safe, stable, and effective pharmaceutical product.

References

  • Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Vertex AI Search Grounding Service URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Vertex AI Search Grounding Service URL
  • Title: Q1A(R2)
  • Title: ICH Stability Testing for Pharmaceuticals and Biologics Source: Pacific BioLabs URL
  • Source: PMC (PubMed Central)
  • Title: Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method Source: BenchChem URL
  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL
  • Title: A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification Source: BenchChem URL
  • Title: Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program Source: American Pharmaceutical Review URL
  • Title: ACCELERATED STABILITY TESTING Source: Vertex AI Search Grounding Service URL
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Source: PMC (PubMed Central)
  • Title: A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: SciSpace by Typeset URL
  • Title: Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms Source: Journal of Pharmaceutical Negative Results URL
  • Source: PMC (PubMed Central)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.